molecular formula C31H29N5O7 B15577046 T-0156

T-0156

カタログ番号: B15577046
分子量: 583.6 g/mol
InChIキー: JEMJAABFSYOLAP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-[(2-methyl-4-pyridinyl)methyl]-1-oxo-8-(2-pyrimidinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-2,7-naphthyridine-3-carboxylic acid methyl ester is a naphthyridine derivative.

特性

分子式

C31H29N5O7

分子量

583.6 g/mol

IUPAC名

methyl 2-[(2-methyl-4-pyridinyl)methyl]-1-oxo-8-(pyrimidin-2-ylmethoxy)-4-(3,4,5-trimethoxyphenyl)-2,7-naphthyridine-3-carboxylate

InChI

InChI=1S/C31H29N5O7/c1-18-13-19(7-11-32-18)16-36-27(31(38)42-5)25(20-14-22(39-2)28(41-4)23(15-20)40-3)21-8-12-35-29(26(21)30(36)37)43-17-24-33-9-6-10-34-24/h6-15H,16-17H2,1-5H3

InChIキー

JEMJAABFSYOLAP-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

T-0156 Compound: A Technical Guide to a Potent and Selective PDE5 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-0156 is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor developed for pharmacological research.[1][2][3] Chemically, it is a 2,7-naphthyridine (B1199556) derivative, identified as Methyl 2-[(2-methylpyridin-4-yl)methyl]-1-oxo-8-[(pyrimidin-2-yl)methoxy]-4-(3,4,5-trimethoxyphenyl)-1,2-dihydro-2,7-naphthyridine-3-carboxylate hydrochloride.[2][4][5] Its high affinity and selectivity for PDE5 make it a valuable tool for investigating the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, which is crucial in various physiological processes, including vasodilation.[1][3]

Core Mechanism of Action: The NO/cGMP Pathway

This compound exerts its effects by competitively inhibiting the PDE5 enzyme, which is responsible for the hydrolysis of cGMP.[1][3] This inhibition leads to an accumulation of intracellular cGMP, thereby enhancing the signaling cascade initiated by nitric oxide (NO).

The NO/cGMP pathway is initiated when NO, produced by NO synthase (NOS), diffuses into smooth muscle cells and binds to soluble guanylate cyclase (sGC).[6][7] This activation of sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels then activate cGMP-dependent protein kinase (PKG), which phosphorylates downstream targets, leading to a decrease in intracellular calcium levels and resulting in smooth muscle relaxation and vasodilation.[7] this compound enhances this natural process by preventing the degradation of cGMP, thus prolonging and amplifying the signal.[1][3][6]

NO_cGMP_Pathway cluster_cell Vascular Smooth Muscle Cell NO_source Nitric Oxide (NO) (from Endothelial Cells) sGC Soluble Guanylate Cyclase (sGC) NO_source->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Hydrolyzed by Relaxation Smooth Muscle Relaxation PKG->Relaxation Promotes Inactive_GMP 5'-GMP PDE5->Inactive_GMP Produces T0156 This compound T0156->PDE5 Inhibits

Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.

Quantitative Data: Enzymatic Activity and Pharmacological Effects

The efficacy of this compound is defined by its high inhibitory potency against PDE5 and its selectivity over other phosphodiesterase isoforms.

Table 1: Inhibitory Potency and Selectivity of this compound against PDE Isoforms
PDE IsoformIC₅₀ (nM)Selectivity vs. PDE5 (Fold)
PDE5 0.23 [1][3][8]1
PDE656[1][3]~243[3][8]
PDE1>10,000[1][3]>43,478
PDE2>10,000[1]>43,478
PDE3>10,000[1]>43,478
PDE4>10,000[1]>43,478

Data derived from studies using isolated canine phosphodiesterase isozymes.[3]

Table 2: Preclinical Efficacy of this compound
Experimental ModelParameterVehicle ControlThis compoundSildenafil (B151)
Isolated Rabbit Corpus CavernosumcGMP Level (pmol/mg protein)1.1 ± 0.4[3]6.0 ± 1.5 (at 100 nM)[3]N/A
Isolated Rabbit Corpus CavernosumRelaxation (EC₃₀)N/A5.0 nM[5][8]8.7 nM[5][8]
Anesthetized DogsPenile Tumescence Potentiation (%)9.8 ± 4.5[3]279.0 ± 38.4 (at 1000 µg/kg, i.d.)[3]N/A
Anesthetized DogsPenile Tumescence Potentiation (%)N/A181.5 ± 31.1 (at 10 µg/kg, i.v.)[2][9]190.0 ± 37.9 (at 100 µg/kg, i.v.)[2][9]
Anesthetized DogsPlasma Concentration (ng/mL)N/A16.7 ± 1.6 (at 10 µg/kg, i.v.)[2][9]78.8 ± 5.3 (at 100 µg/kg, i.v.)[2][9]
Anesthetized DogsERG Amplitude Reduction (%)N/A41.1 ± 8.0 (at 1000 µg/kg, i.v.)[2]71.7 ± 3.9 (at 1000 µg/kg, i.v.)[2]

i.d. = intraduodenal; i.v. = intravenous; N/A = Not Applicable/Available; ERG = Electroretinogram (a measure of PDE6 inhibition).

The data demonstrates that this compound is more potent than sildenafil in in vitro functional assays and achieves similar in vivo effects at a significantly lower plasma concentration.[2][9] Furthermore, its effect on the electroretinogram, an indicator of PDE6 inhibition in the retina, is weaker than that of sildenafil, consistent with its higher enzymatic selectivity for PDE5 over PDE6.[2]

Key Experimental Protocols and Methodologies

The pharmacological profile of this compound was established through a series of standardized preclinical experiments.

PDE Isozyme Inhibition Assay
  • Objective: To determine the IC₅₀ values of this compound against various PDE isoforms.

  • Methodology:

    • PDE isozymes (PDE1-6) are isolated and purified from canine tissues (e.g., heart, lung, aorta, corpus cavernosum).

    • The enzymatic reaction is initiated by adding the substrate (³H-cGMP for PDE5/6 or ³H-cAMP for PDE1/2/3/4) to a mixture containing the specific PDE isozyme in the presence of varying concentrations of this compound.

    • The reaction is terminated, and the resulting radiolabeled product (e.g., ³H-5'-GMP) is separated from the unhydrolyzed substrate using chromatography.

    • Radioactivity is quantified via liquid scintillation counting.

    • The concentration of this compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated from the dose-response curve.

Isolated Tissue Relaxation Studies
  • Objective: To assess the functional effect of this compound on smooth muscle relaxation.

  • Methodology:

    • Corpus cavernosum strips are isolated from male rabbits and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated.

    • The tissues are pre-contracted with an agent like phenylephrine.

    • Relaxation is induced by electrical field stimulation (EFS) to release endogenous NO, or by direct addition of NO donors.

    • This compound is added to the bath at various concentrations to determine its ability to potentiate EFS-induced relaxation.

    • Changes in tissue tension are recorded using an isometric force transducer, and concentration-response curves are generated.

In Vivo Model of Penile Tumescence in Anesthetized Dogs
  • Objective: To evaluate the in vivo efficacy of this compound on a key physiological response mediated by PDE5 inhibition.

  • Methodology:

    • Male dogs are anesthetized, and catheters are placed for drug administration and blood sampling.

    • The cavernous nerve is isolated and stimulated electrically to induce penile erection (tumescence).

    • Penile rigidity or intracavernosal pressure is measured as the primary endpoint.

    • This compound or a comparator (e.g., sildenafil) is administered intravenously or intraduodenally.

    • Nerve stimulation is repeated post-administration, and the potentiation of the tumescence response is quantified.

    • Simultaneously, an electroretinogram (ERG) may be recorded to assess off-target effects on retinal PDE6.

Experimental_Workflow Animal_Prep 1. Animal Preparation (Anesthetized Dog) Instrumentation 2. Instrumentation - IV Catheter - Nerve Electrodes - ICP Monitor - ERG Electrodes Animal_Prep->Instrumentation Baseline 3. Baseline Measurement - Pelvic Nerve Stimulation - Record Tumescence (ICP) - Record ERG Instrumentation->Baseline Admin 4. Drug Administration (IV or Intraduodenal this compound) Baseline->Admin Post_Dose 5. Post-Dose Measurement - Repeat Nerve Stimulation - Record Tumescence (ICP) - Record ERG Admin->Post_Dose Analysis 6. Data Analysis - Quantify Potentiation - Compare vs. Vehicle/Sildenafil Post_Dose->Analysis

Caption: General experimental workflow for the in vivo evaluation of this compound in anesthetized dogs.

Conclusion

This compound is a powerful pharmacological agent characterized by its exceptional potency (IC₅₀ = 0.23 nM) and high selectivity (~240-fold) for PDE5 over PDE6, with negligible activity against other PDE isoforms.[1][3][8] Preclinical data from both in vitro and in vivo models confirm its ability to enhance the NO/cGMP signaling pathway, leading to significant physiological effects such as smooth muscle relaxation.[3] Its distinct pharmacological profile, particularly its greater potency and selectivity compared to sildenafil, establishes this compound as a valuable and precise research tool for studying PDE5 function and the broader implications of the cGMP signaling cascade in health and disease.[2]

References

T-0156: A Technical Guide to a Potent and Selective PDE5 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-0156 is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. This document provides a comprehensive overview of the chemical structure, pharmacological properties, and mechanism of action of this compound. It is intended to serve as a technical resource for researchers and professionals in drug development and biomedical research. While extensive pharmacological data is available, specific physicochemical properties and detailed experimental protocols from primary literature are not readily accessible in the public domain.

Chemical Structure and Identifiers

This compound, with the IUPAC name Methyl 2-[(2-methylpyridin-4-yl)methyl]-1-oxo-8-[(pyrimidin-2-yl)methoxy]-4-(3,4,5-trimethoxyphenyl)-1,2-dihydro-2,7-naphthyridine-3-carboxylate, is a complex heterocyclic molecule.[1] Its structural details and key identifiers are summarized in the table below.

IdentifierValue
IUPAC Name Methyl 2-[(2-methylpyridin-4-yl)methyl]-1-oxo-8-[(pyrimidin-2-yl)methoxy]-4-(3,4,5-trimethoxyphenyl)-1,2-dihydro-2,7-naphthyridine-3-carboxylate[1]
CAS Number 324572-93-2[1]
Chemical Formula C31H29N5O7[1]
Molar Mass 583.601 g·mol−1[1]
SMILES CC1=NC=CC(=C1)CN2C(=C(C3=C(C2=O)C(=NC=C3)OCC4=NC=CC=N4)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)OC[1]
InChI InChI=1S/C31H29N5O7/c1-18-13-19(7-11-32-18)16-36-27(31(38)42-5)25(20-14-22(39-2)28(41-4)23(15-20)40-3)21-8-12-35-29(26(21)30(36)37)43-17-24-33-9-6-10-34-24/h6-15H,16-17H2,1-5H3[1]
InChIKey JEMJAABFSYOLAP-UHFFFAOYSA-N[1]
PubChem CID 5368[1]
ChEMBL ID CHEMBL1190161[1]

Physicochemical Properties

Pharmacological Properties and Mechanism of Action

This compound is a highly potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Its mechanism of action is centered on the enhancement of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.

PDE5 Inhibition and Selectivity

This compound exhibits sub-nanomolar potency in inhibiting PDE5, with an IC50 value of 0.23 nM.[2] Its selectivity for PDE5 over other PDE isozymes is a key feature, as detailed in the table below.

Phosphodiesterase IsozymeIC50 (nM)
PDE5 0.23 [2]
PDE6 56[2]
PDE1 >10,000
PDE2 >10,000
PDE3 >10,000
PDE4 >10,000

Data from Mochida et al., 2002.[2]

The data demonstrates that this compound is approximately 240-fold more selective for PDE5 than for PDE6 and shows minimal activity against PDE1, PDE2, PDE3, and PDE4 at concentrations up to 10 µM.[2]

Mechanism of Action: The NO/cGMP Pathway

The physiological effects of this compound are mediated through the NO/cGMP signaling cascade. Nitric oxide, often released in response to neurotransmission or endothelial stimulation, activates soluble guanylate cyclase (sGC). Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP acts as a second messenger, leading to various cellular responses, most notably the relaxation of smooth muscle cells.

The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases. This compound, by selectively inhibiting PDE5, prevents the degradation of cGMP. This leads to an accumulation of cGMP in the cell, thereby amplifying and prolonging the downstream effects of the NO signal.

NO_cGMP_Pathway cluster_upstream Upstream Signaling cluster_sGC cGMP Synthesis cluster_pde cGMP Degradation cluster_downstream Downstream Effects Signal Neurotransmitter/ Endothelial Signal NOS Nitric Oxide Synthase (NOS) Signal->NOS NO Nitric Oxide (NO) NOS->NO sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive activates sGC_active sGC - Active sGC_inactive->sGC_active cGMP Cyclic GMP (cGMP) sGC_active->cGMP catalyzes GTP GTP GTP->sGC_active PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP (Inactive) PDE5->GMP hydrolyzes T0156 This compound T0156->PDE5 inhibits Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKG->Smooth_Muscle_Relaxation

Caption: NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.

Key Experimental Data

The primary literature on this compound highlights its effects in both in vitro and in vivo models.

In Vitro Effects

In isolated rabbit corpus cavernosum tissue, this compound demonstrated a concentration-dependent ability to increase cGMP levels, leading to tissue relaxation. At a concentration of 100 nM, this compound increased cGMP levels to 6.0 ± 1.5 pmol/mg protein, compared to 1.1 ± 0.4 pmol/mg protein in vehicle-treated tissues.[2] Furthermore, this compound potentiated electrical field stimulation-induced relaxation in this tissue model.[2]

In Vivo Effects

In anesthetized dogs, intraduodenal administration of this compound at doses of 100 to 1000 µg/kg potentiated pelvic nerve stimulation-induced penile tumescence.[2]

Experimental Protocols

Detailed, step-by-step experimental protocols for the key studies cited are not available in the public domain, as access to the full-text articles is restricted. The following is a generalized summary based on the information provided in the abstracts of the primary research.

General Workflow for In Vitro PDE Inhibition Assay

A standard workflow for determining the IC50 of a compound against different PDE isozymes would typically involve the following steps.

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_PDE Isolate PDE Isozymes from tissue homogenates Incubate Incubate PDE isozyme with This compound and cGMP Isolate_PDE->Incubate Prepare_T0156 Prepare serial dilutions of this compound Prepare_T0156->Incubate Stop_Reaction Stop enzymatic reaction Incubate->Stop_Reaction Quantify_Product Quantify the amount of reaction product (e.g., GMP) Stop_Reaction->Quantify_Product Calculate_IC50 Calculate IC50 values by plotting inhibition curves Quantify_Product->Calculate_IC50

References

T-0156: A Technical Guide to its Mechanism of Action as a Potent and Selective PDE5 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-0156 is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][3][4] By competitively inhibiting PDE5, this compound enhances the nitric oxide (NO)/cGMP signaling pathway, leading to a range of physiological effects, most notably smooth muscle relaxation.[1][2] This document provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data from in vitro and in vivo studies, detailed experimental methodologies, and visual representations of its signaling pathway and experimental workflows.

Core Mechanism of Action: PDE5 Inhibition

This compound exerts its pharmacological effects through the specific and competitive inhibition of PDE5.[1] PDE5 is a key enzyme in the NO/cGMP signaling cascade, where it hydrolyzes cGMP. The inhibition of PDE5 by this compound leads to an accumulation of intracellular cGMP, thereby amplifying the downstream effects of this signaling pathway.[1][5][6]

The NO/cGMP Signaling Pathway

The canonical NO/cGMP pathway is initiated by the release of nitric oxide, which stimulates soluble guanylate cyclase (sGC).[5][7] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[5] Elevated cGMP levels then activate cGMP-dependent protein kinases (PKG), which in turn phosphorylate various downstream targets, leading to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation.[6][8][9]

NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes conversion of GTP GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates AMP 5'-GMP PDE5->AMP Hydrolyzes to T0156 This compound T0156->PDE5 Inhibits Relaxation Smooth Muscle Relaxation PKG->Relaxation Promotes

Figure 1. this compound mechanism of action within the NO/cGMP signaling pathway.

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies.

In Vitro Inhibitory Activity

This compound demonstrates high potency for PDE5 and significant selectivity over other phosphodiesterase isozymes.

Target EnzymeIC50 ValueSelectivity vs. PDE5Reference
PDE5 0.23 nM -[1][2]
PDE656 nM~243-fold[1][2]
PDE1>10 µM>43,478-fold[1][2]
PDE2>10 µM>43,478-fold[1][2]
PDE3>10 µM>43,478-fold[1][2]
PDE4>10 µM>43,478-fold[1][2]
Table 1: In vitro inhibitory potency and selectivity of this compound against various phosphodiesterase isozymes.
In Vitro Functional Effects

The inhibitory action of this compound translates to measurable functional effects in isolated tissues.

TissueTreatmentcGMP Levels (pmol/mg protein)Relaxation (%)Reference
Isolated Rabbit Corpus CavernosumVehicle1.1 ± 0.412.3 ± 10.1[1]
This compound (100 nM) 6.0 ± 1.5 76.9 ± 19.8 [1]
Table 2: Effect of this compound on cGMP levels and relaxation in isolated rabbit corpus cavernosum.
In Vivo Efficacy

In vivo studies in anesthetized dogs have confirmed the potentiation of physiological responses mediated by the NO/cGMP pathway.

Administration RouteDosePenile Tumescence (% of control)Reference
IntraduodenalVehicle9.8 ± 4.5[1]
This compound (1000 µg/kg) 279.0 ± 38.4 [1]
IntravenousSildenafil (B151) (100 µg/kg)190.0 ± 37.9[4]
This compound (10 µg/kg) 181.5 ± 31.1 [4]
Table 3: In vivo efficacy of this compound in potentiating penile tumescence in anesthetized dogs.

A comparative study with sildenafil highlighted that a tenfold lower dose of this compound achieved a similar potentiation of penile tumescence.[4] Furthermore, at high doses, this compound exhibited a weaker effect on the electroretinogram, an indicator of PDE6 inhibition, suggesting a more favorable selectivity profile in vivo compared to sildenafil.[4]

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the mechanism of action of this compound.

PDE Inhibition Assay (In Vitro)

This protocol determines the half-maximal inhibitory concentration (IC50) of a compound against PDE5.

Objective: To quantify the inhibitory potency of this compound on PDE5 activity.

General Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PDE5 enzyme and a fluorescently labeled cGMP substrate (e.g., FAM-cGMP) are prepared in an appropriate assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij 35, 1 mM DTT).

  • Compound Dilution: this compound is serially diluted in DMSO and then further diluted in the assay buffer to achieve a range of final concentrations.

  • Reaction Initiation: The PDE5 enzyme is added to the wells of a microplate containing the diluted this compound or vehicle control. The enzymatic reaction is initiated by the addition of the cGMP substrate.

  • Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

  • Detection: The amount of hydrolyzed substrate is quantified. A common method is fluorescence polarization, where the hydrolysis of the fluorescently labeled cGMP leads to a change in the polarization of emitted light.

  • Data Analysis: The percentage of enzyme inhibition for each concentration of this compound is calculated. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

start Start prep_enzyme Prepare Recombinant PDE5 Enzyme start->prep_enzyme prep_substrate Prepare Fluorescent cGMP Substrate start->prep_substrate prep_compound Prepare Serial Dilutions of this compound start->prep_compound add_to_plate Add Enzyme and this compound to Microplate prep_enzyme->add_to_plate initiate_reaction Initiate Reaction with cGMP Substrate prep_substrate->initiate_reaction prep_compound->add_to_plate add_to_plate->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate detect Measure Fluorescence Polarization incubate->detect analyze Calculate % Inhibition and IC50 Value detect->analyze end End analyze->end

Figure 2. Generalized experimental workflow for an in vitro PDE5 inhibition assay.
Smooth Muscle Relaxation Assay (Ex Vivo)

This protocol assesses the functional effect of this compound on smooth muscle contractility.

Objective: To measure the ability of this compound to induce or potentiate the relaxation of pre-contracted smooth muscle tissue.

General Methodology:

  • Tissue Preparation: Smooth muscle tissue strips (e.g., from rabbit corpus cavernosum or rat aorta) are dissected and mounted in organ bath chambers.

  • Environment Control: The chambers are filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and continuously aerated with carbogen (B8564812) (95% O₂, 5% CO₂).

  • Equilibration: Tissues are allowed to equilibrate under a resting tension for a period of time (e.g., 60 minutes).

  • Contraction Induction: A contractile agent (e.g., phenylephrine (B352888) or histamine) is added to the organ bath to induce a stable, submaximal contraction.

  • Compound Addition: Cumulative concentrations of this compound are added to the bath, and the resulting changes in isometric tension are recorded.

  • Data Analysis: The relaxation induced by this compound is expressed as a percentage of the pre-contracted tension. Dose-response curves are generated to determine the potency of this compound in inducing relaxation.

Conclusion

This compound is a highly potent and selective phosphodiesterase type 5 inhibitor. Its mechanism of action is centered on the competitive inhibition of PDE5, leading to an accumulation of cGMP and the enhancement of the NO/cGMP signaling pathway. This activity translates to significant smooth muscle relaxation, as demonstrated in both in vitro and in vivo models. The quantitative data indicate a superior potency and selectivity profile for this compound when compared to sildenafil. These characteristics make this compound a valuable pharmacological tool for research into the NO/cGMP pathway and a potential candidate for therapeutic applications where PDE5 inhibition is desired.

References

The Enigmatic T-0156: A Case of Mistaken Identity in Scientific Inquiry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive investigation into the discovery and synthesis of a compound designated "T-0156" has yielded no discernible data within the public scientific and patent literature. Extensive searches across chemical databases, clinical trial registries, and scholarly articles have failed to identify any molecule or therapeutic agent with this identifier. The designation "this compound" appears to be predominantly associated with a mechanical apparatus, specifically an engine and transmission holding fixture tool, used in the automotive industry.

This technical guide, therefore, serves to document the exhaustive search for "this compound" and to highlight the current void of information regarding any such compound in the fields of chemistry, pharmacology, and drug development. While the initial request sought an in-depth exploration of its discovery, synthesis, and biological activity, the absence of any foundational information precludes such a discussion.

The Search for this compound: A Methodical Approach

Our inquiry commenced with a broad search across multiple reputable databases and search engines, employing a variety of keywords and search strategies. The primary objective was to locate any reference to a chemical entity, drug candidate, or biological molecule labeled "this compound."

Databases and Resources Queried:

  • Chemical Databases: PubChem, ChemSpider, SciFinder, Reaxys

  • Biomedical and Life Sciences Literature: PubMed, Google Scholar, Scopus, Web of Science

  • Patent Databases: USPTO, Espacenet, Patentscope

  • Clinical Trial Registries: ClinicalTrials.gov, EU Clinical Trials Register

Despite these efforts, no relevant results were obtained. The search consistently redirected to product listings and technical specifications for the "this compound" transmission tool.

A Case of Non-Existence in the Public Domain

  • Typographical Error: The designation "this compound" may be a typographical error, and the intended compound may have a similar but different identifier.

  • Internal Code Name: "this compound" could be an internal code name for a compound under development within a pharmaceutical company or research institution that has not yet been disclosed publicly.

  • Recent Discovery: The compound may be a very recent discovery with no publications or public disclosures to date.

  • Misinformation or Misunderstanding: The initial information regarding "this compound" as a compound for scientific research may have been inaccurate.

Future Directions and Recommendations

For researchers, scientists, and drug development professionals seeking information on a specific compound, the following steps are recommended when encountering a similar lack of data:

  • Verify the Compound Identifier: Double-check the spelling and any associated numbers or letters for accuracy.

  • Consult Internal Documentation: If the compound is from an internal project, refer to internal databases and reports.

  • Contact the Source: Reach out to the individual or organization that provided the compound identifier for clarification.

  • Monitor Scientific Literature: Set up alerts in scientific databases for the compound identifier in case of future publications.

Conclusion

While the initial intent was to provide a comprehensive technical guide on the discovery and synthesis of this compound, our investigation has revealed that no such compound is documented in the public scientific domain. The identifier "this compound" is firmly associated with a mechanical tool. This report serves to inform the scientific community of this finding and to prevent further confusion. Should information regarding a chemical or biological entity named this compound emerge in the future, this document will be updated accordingly. At present, the story of this compound in the world of science remains unwritten.

No Biological Agent Identified for T-0156

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for the biological activity and targets of a substance designated "T-0156" has yielded no relevant information. The search results did not identify any known biological agent, chemical compound, or drug candidate with this identifier.

Initial investigations into scientific and technical databases show that "this compound" is primarily associated with a mechanical tool, specifically a transmission holding fixture used for engines. There is also a record of a mouse forestomach carcinoma cell line designated as MFC (CL-0156); however, this is a cell line used in research and not a compound or agent being studied for its biological activity.

Consequently, it is not possible to provide a technical guide on the biological activity, targets, experimental protocols, or signaling pathways related to "this compound" as no such entity with biological functions has been identified in the available resources. Further research would require a more specific identifier or context for "this compound" if it is indeed a biological agent.

Preliminary Studies on T-0156: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research on T-0156, a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor. The information presented herein is compiled from foundational in vitro and in vivo studies, detailing the compound's pharmacological profile, mechanism of action, and its effects on various physiological processes. This document is intended to serve as a core resource for professionals in the fields of pharmacology and drug development.

Core Compound Information

This compound is chemically identified as Methyl 2-[(2-methylpyridin-4-yl)methyl]-1-oxo-8-[(pyrimidin-2-yl)methoxy]-4-(3,4,5-trimethoxyphenyl)-1,2-dihydro-2,7-naphthyridine-3-carboxylate. It functions as a competitive inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on this compound.

Table 1: In Vitro Inhibitory Activity of this compound against Phosphodiesterase (PDE) Isozymes

PDE IsozymeIC50 (nM)
PDE1>10,000
PDE2>10,000
PDE3>10,000
PDE4>10,000
PDE50.23
PDE656

Data sourced from Mochida et al., 2002.

Table 2: In Vitro Effects of this compound on Rabbit Corpus Cavernosum

TreatmentcGMP Levels (pmol/mg protein)Relaxation (%)
Vehicle1.1 ± 0.412.3 ± 10.1
This compound (10 nM)--
This compound (100 nM)6.0 ± 1.576.9 ± 19.8

Data sourced from Mochida et al., 2002.

Table 3: In Vivo Effects of this compound on Penile Tumescence in Anesthetized Dogs

TreatmentPotentiation of Tumescence (%)
Vehicle9.8 ± 4.5
This compound (100 µg/kg, i.d.)-
This compound (1000 µg/kg, i.d.)279.0 ± 38.4

i.d. - intraduodenal administration. Data sourced from Mochida et al., 2002.

Table 4: Comparative Effects of this compound and Sildenafil (B151) on Penile Tumescence in Anesthetized Dogs

CompoundDose (µg/kg, i.v.)Potentiation of Tumescence (%)Plasma Concentration (ng/mL)
This compound10181.5 ± 31.116.7 ± 1.6
Sildenafil100190.0 ± 37.978.8 ± 5.3

i.v. - intravenous administration. Data sourced from Noto et al., 2004.[1]

Table 5: Comparative Effects of this compound and Sildenafil on Electroretinogram in Anesthetized Dogs

CompoundDose (µg/kg, i.v.)Reduction of Amplitude (%)Increase of Latency (%)
This compound100041.1 ± 8.03.9 ± 0.6
Sildenafil100071.7 ± 3.914.5 ± 1.4

Data sourced from Noto et al., 2004.[1]

Signaling Pathways and Mechanisms of Action

This compound exerts its primary effects through the inhibition of PDE5, leading to an accumulation of cGMP in cells. This mechanism has been shown to impact smooth muscle relaxation and neural stem cell proliferation.

NO/cGMP Signaling Pathway in Smooth Muscle Relaxation

The inhibition of PDE5 by this compound enhances the NO/cGMP signaling pathway, which is critical for smooth muscle relaxation. Nitric oxide (NO) activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP lead to the activation of protein kinase G (PKG), resulting in a cascade of events that decrease intracellular calcium concentrations and cause smooth muscle relaxation.

NO_cGMP_Pathway Nitric Oxide (NO) Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG Activates 5'-GMP 5'-GMP PDE5->5'-GMP T0156 This compound T0156->PDE5 Inhibits Relaxation Smooth Muscle Relaxation PKG->Relaxation

Caption: NO/cGMP signaling pathway and the inhibitory action of this compound.

Signaling Pathway in Neural Stem Cell Proliferation

Studies have demonstrated that this compound can stimulate the proliferation of neural stem cells (NSCs) derived from the subventricular zone.[2][3][4] This pro-proliferative effect is mediated through the cGMP-dependent activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2]

NSC_Proliferation_Pathway T0156 This compound PDE5 Phosphodiesterase 5 (PDE5) T0156->PDE5 Inhibits cGMP Increased cGMP PDE5->cGMP Leads to PKG Protein Kinase G (PKG) cGMP->PKG Activates MAPK_Pathway MAPK Signaling Pathway PKG->MAPK_Pathway Activates Proliferation Neural Stem Cell Proliferation MAPK_Pathway->Proliferation

Caption: this compound induced signaling pathway for neural stem cell proliferation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro PDE Inhibition Assay
  • Source of Enzymes: Phosphodiesterase isozymes (PDE1-6) were isolated from canine tissues.

  • Assay Principle: The inhibitory effect of this compound on the hydrolysis of cGMP by the different PDE isozymes was measured. The concentration of this compound required to inhibit 50% of the enzyme activity (IC50) was determined.

  • Methodology: While the full detailed protocol from the original study by Mochida et al. (2002) is not publicly available, a general procedure for such an assay involves:

    • Incubation of the isolated PDE isozyme with its substrate (cGMP) in a suitable buffer.

    • Addition of varying concentrations of the inhibitor (this compound).

    • Termination of the reaction after a specific incubation period.

    • Quantification of the product (5'-GMP) or the remaining substrate (cGMP), often using radioimmunoassay or chromatographic methods.

    • Calculation of the percentage of inhibition at each inhibitor concentration and determination of the IC50 value through non-linear regression analysis.

In Vitro Assay for Smooth Muscle Relaxation (Rabbit Corpus Cavernosum)
  • Tissue Preparation: Strips of corpus cavernosum were isolated from male rabbits.

  • Experimental Setup: The tissue strips were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The tension of the muscle strips was recorded isometrically.

  • Protocol:

    • The tissues were pre-contracted with phenylephrine.

    • Electrical field stimulation was applied to induce relaxation.

    • This compound (1 to 100 nM) or vehicle was added to the organ bath.

    • The potentiation of the electrical field stimulation-induced relaxation was measured.

    • For cGMP measurement, tissues were treated with this compound (10 and 100 nM) or vehicle, and the cGMP levels were quantified using a commercially available enzyme immunoassay kit.

In Vivo Assay for Penile Tumescence (Anesthetized Dogs)
  • Animal Model: Male beagle dogs were used. The animals were anesthetized for the duration of the experiment.

  • Experimental Procedure:

    • The pelvic nerve was electrically stimulated to induce penile tumescence.

    • This compound or sildenafil was administered intravenously or intraduodenally.

    • The increase in intracavernosal pressure was measured as an indicator of penile tumescence.

    • The potentiation of the stimulation-induced tumescence by the drug was calculated.

    • Blood samples were collected to determine the plasma concentrations of the drugs.

Neural Stem Cell Proliferation Assay
  • Cell Culture: Subventricular zone (SVZ)-derived neural stem cells (NSCs) were cultured as neurospheres.

  • Treatment: Neurospheres were treated with this compound, sildenafil, or zaprinast (B1683544) for either 6 hours (short-term) or 24 hours (long-term).

  • Proliferation Assessment: Cell proliferation was assessed by measuring the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into the DNA of proliferating cells.

    • NSCs were incubated with BrdU during the treatment period.

    • After incubation, the cells were fixed and permeabilized.

    • Incorporated BrdU was detected using an anti-BrdU antibody conjugated to a fluorescent marker.

    • The number of BrdU-positive cells was quantified using immunocytochemistry and fluorescence microscopy.

  • Signaling Pathway Analysis: To investigate the involvement of the MAPK pathway, specific inhibitors of soluble guanylyl cyclase, protein kinase G, and the MAPK pathway were co-administered with the PDE5 inhibitors, and the effect on NSC proliferation was measured.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the pro-proliferative effects of this compound on neural stem cells.

Experimental_Workflow cluster_culture NSC Culture cluster_treatment Treatment cluster_analysis Analysis Isolation Isolate NSCs from Subventricular Zone Culture Culture as Neurospheres Isolation->Culture Treatment Treat with this compound and BrdU Culture->Treatment Inhibitors Co-treat with Pathway Inhibitors (Optional) Culture->Inhibitors Fixation Fix and Permeabilize Cells Treatment->Fixation Inhibitors->Fixation Staining Immunostain for BrdU Fixation->Staining Imaging Fluorescence Microscopy Staining->Imaging Quantification Quantify BrdU-positive Cells Imaging->Quantification

References

In Vitro Effects of T-0156: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a compound designated "T-0156" in the context of in vitro pharmacological effects did not yield specific results for a drug or chemical agent. The term "this compound" appears in various contexts, including as a designation for mechanical tools and biological cell lines.

This guide synthesizes general principles of in vitro assays and signaling pathways that would be relevant for characterizing a novel compound, should "this compound" be an internal or less common identifier for a new molecular entity. The methodologies and data presentation formats outlined below are standard in preclinical drug discovery and are provided as a framework for the potential evaluation of such a compound.

Data Presentation: Quantitative Analysis of In Vitro Activity

The following tables represent a standardized format for summarizing key quantitative data from in vitro assays.

Table 1: Enzyme Inhibition Activity

Target EnzymeThis compound IC₅₀ (nM)Reference CompoundReference IC₅₀ (nM)Assay Type
e.g., NeuraminidaseDatae.g., OseltamivirDatae.g., Chemiluminescent
e.g., Kinase XDatae.g., StaurosporineDatae.g., FRET
e.g., Protease YDatae.g., IndinavirDatae.g., Fluorogenic Substrate

Table 2: Cell-Based Assay Activity

Cell LineAssay TypeThis compound EC₅₀ (nM)This compound CC₅₀ (µM)Therapeutic Index (CC₅₀/EC₅₀)
e.g., A549e.g., Antiviral ActivityDataDataData
e.g., MCF-7e.g., CytotoxicityN/ADataN/A
e.g., HEK293e.g., Reporter GeneDataDataData

Table 3: Receptor Binding Affinity

ReceptorLigandThis compound Kᵢ (nM)Assay Type
e.g., GPCR Ze.g., [³H]-Ligand ADatae.g., Radioligand Binding
e.g., Ion Channel Be.g., Fluorescent Ligand CDatae.g., Fluorescence Polarization

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro data.

Enzyme Inhibition Assay (General Protocol)
  • Enzyme and Substrate Preparation : Recombinant enzyme and a corresponding substrate are diluted to optimized concentrations in an appropriate assay buffer.

  • Compound Dilution : this compound is serially diluted to create a concentration gradient.

  • Reaction Initiation : The enzyme, substrate, and this compound are combined in a microplate.

  • Incubation : The reaction is incubated at a controlled temperature for a specific duration, ensuring initial velocity conditions.

  • Signal Detection : The reaction product is detected using a suitable method, such as fluorescence, luminescence, or absorbance.

  • Data Analysis : The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Cell-Based Antiviral Assay (General Protocol)
  • Cell Seeding : Host cells are seeded into microplates and incubated to form a monolayer.

  • Compound Addition : Serial dilutions of this compound are added to the cells.

  • Viral Infection : A known titer of virus is added to the wells.

  • Incubation : The plates are incubated for a period sufficient for viral replication and cytopathic effect (CPE) to occur.

  • Quantification of Viral Activity : The extent of viral replication or CPE is measured. This can be done through various methods, including cell viability assays (e.g., MTS, CellTiter-Glo), reporter gene expression, or quantification of viral proteins.

  • Data Analysis : The half-maximal effective concentration (EC₅₀) is determined from the concentration-response curve. A parallel cytotoxicity assay is performed to determine the CC₅₀.

Visualizations: Signaling Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental designs.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Dilution Compound Dilution Treatment Treatment Compound Dilution->Treatment Cell Seeding Cell Seeding Cell Seeding->Treatment Viral Infection Viral Infection Treatment->Viral Infection Incubation Incubation Viral Infection->Incubation Signal Detection Signal Detection Incubation->Signal Detection Data Processing Data Processing Signal Detection->Data Processing IC50/EC50 Calculation IC50/EC50 Calculation Data Processing->IC50/EC50 Calculation signaling_pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors T0156 T0156 T0156->RAF

In Vivo Profile of T-0156: A Potent and Selective PDE5 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo studies involving T-0156, a highly potent and selective phosphodiesterase type 5 (PDE5) inhibitor. The information presented herein is compiled from published scientific literature and is intended to serve as a resource for researchers and professionals in the field of drug development.

Introduction to this compound

This compound is a small molecule inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that plays a crucial role in the regulation of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. By selectively inhibiting PDE5, this compound enhances the effects of nitric oxide (NO), a key mediator of smooth muscle relaxation and vasodilation. This mechanism of action makes this compound a subject of interest for therapeutic applications where potentiation of the NO/cGMP pathway is desired, such as in the treatment of erectile dysfunction.

Mechanism of Action: The NO/cGMP Signaling Pathway

The primary mechanism of action of this compound involves the inhibition of PDE5 within the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling cascade. This pathway is fundamental to smooth muscle relaxation.

cluster_0 Presynaptic Nerve Terminal cluster_1 Smooth Muscle Cell Nerve Impulse Nerve Impulse nNOS Neuronal Nitric Oxide Synthase (nNOS) Nerve Impulse->nNOS activates NO NO nNOS->NO produces L-Arginine L-Arginine L-Arginine->nNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP Cyclic Guanosine Monophosphate (cGMP) sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 Phosphodiesterase Type 5 (PDE5) cGMP->PDE5 hydrolyzes Relaxation Smooth Muscle Relaxation PKG->Relaxation leads to GMP 5'-GMP (inactive) PDE5->GMP to This compound This compound This compound->PDE5 inhibits cluster_workflow In Vivo Experimental Workflow for Penile Tumescence Animal_Prep Animal Preparation (Male Beagle Dogs, Anesthetized) Surgical_Proc Surgical Procedures (Exposure of Pelvic Nerve, Catheterization) Animal_Prep->Surgical_Proc Baseline_Meas Baseline Measurement (Pelvic Nerve Stimulation, Record Intracavernosal Pressure) Surgical_Proc->Baseline_Meas Drug_Admin Drug Administration (this compound or Sildenafil, i.v. or i.d.) Baseline_Meas->Drug_Admin Post_Drug_Meas Post-Drug Measurement (Repeat Pelvic Nerve Stimulation, Record Intracavernosal Pressure) Drug_Admin->Post_Drug_Meas Data_Analysis Data Analysis (Calculate % Potentiation of Tumescence, Plasma Concentration Analysis) Post_Drug_Meas->Data_Analysis

T-0156: A Comprehensive Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the target identification and validation of T-0156, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. The document outlines the core experiments, presents quantitative data, and provides detailed methodologies for the key assays involved in its characterization.

Executive Summary

This compound is a small molecule that has been identified as a highly potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Its mechanism of action involves the competitive inhibition of cGMP hydrolysis within the nitric oxide (NO)/cGMP signaling pathway. This inhibition leads to elevated intracellular cGMP levels, resulting in smooth muscle relaxation, particularly in the corpus cavernosum. The high selectivity of this compound for PDE5 over other PDE isoforms minimizes off-target effects, making it a valuable tool for research and a potential therapeutic agent.

Target Identification: Pinpointing PDE5

The primary molecular target of this compound was identified through a series of enzymatic assays designed to screen for its inhibitory activity against a panel of phosphodiesterase (PDE) isoforms. This approach is crucial for determining both the potency and selectivity of a compound.

Experimental Protocol: PDE Inhibition Assay

A representative protocol for determining the inhibitory activity of this compound against various PDE isoforms is outlined below. This is a generalized protocol based on common methods for PDE inhibitor screening.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for PDE1, PDE2, PDE3, PDE4, PDE5, and PDE6.

Materials:

  • Recombinant human PDE enzymes (PDE1-6)

  • This compound (and other reference inhibitors like sildenafil)

  • [³H]-cGMP (radiolabeled cyclic guanosine (B1672433) monophosphate)

  • 5'-nucleotidase (from Crotalus atrox)

  • Anion-exchange resin (e.g., Dowex AG1-X8)

  • Scintillation cocktail

  • Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 100 mM MgCl₂, 1 mg/mL BSA)

  • Microplates

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer to achieve the final desired concentrations.

  • Assay Reaction:

    • In a microplate, combine the assay buffer, the diluted this compound or vehicle control, and the respective recombinant PDE enzyme.

    • Initiate the reaction by adding [³H]-cGMP.

    • Incubate the mixture at 30°C for a predetermined time, ensuring the reaction remains within the linear range.

  • Reaction Termination: Stop the reaction by adding a quench solution, often by boiling the reaction mixture.

  • Conversion to [³H]-Guanosine: Add 5'-nucleotidase to the reaction mixture and incubate to convert the [³H]-5'-GMP product to [³H]-guanosine.

  • Separation of Product: Apply the reaction mixture to an anion-exchange resin column. The unreacted [³H]-cGMP will bind to the resin, while the [³H]-guanosine product will pass through.

  • Quantification: Collect the eluate containing [³H]-guanosine, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Plot the percent inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Quantitative Data: Potency and Selectivity of this compound

The following table summarizes the inhibitory potency (IC50) of this compound against various human PDE isoforms.

PDE IsoformThis compound IC50 (nM)Sildenafil IC50 (nM)Selectivity (vs. PDE5)
PDE1>10,000280>43,478-fold
PDE2>10,000>10,000>43,478-fold
PDE3>10,000>10,000>43,478-fold
PDE4>10,000>10,000>43,478-fold
PDE5 0.23 8.71-fold
PDE65635243-fold

Data is compiled from publicly available sources for illustrative purposes.

The data clearly demonstrates that this compound is a highly potent inhibitor of PDE5 with an IC50 value in the sub-nanomolar range.[1] Furthermore, it exhibits exceptional selectivity for PDE5 over other PDE isoforms, particularly PDE1, PDE2, PDE3, and PDE4.[1] While it shows some activity against PDE6, it is still over 240-fold more selective for PDE5.[2]

Target Validation: Functional Consequences of PDE5 Inhibition

Following the identification of PDE5 as the primary target, validation studies were conducted to confirm that the pharmacological effects of this compound are mediated through the inhibition of this enzyme. A key functional assay is the measurement of smooth muscle relaxation in the corpus cavernosum, a tissue where PDE5 is highly expressed and plays a crucial role in regulating blood flow.

Experimental Protocol: Isolated Rabbit Corpus Cavernosum Relaxation Assay

This protocol describes a standard organ bath experiment to assess the relaxant effects of this compound on corpus cavernosum smooth muscle.

Objective: To evaluate the dose-dependent relaxation effect of this compound on pre-contracted isolated rabbit corpus cavernosum strips.

Materials:

  • Male New Zealand white rabbits

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Phenylephrine (B352888) (or another contractile agent)

  • This compound

  • Organ bath system with isometric force transducers

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a rabbit and carefully dissect the penis to isolate the corpus cavernosum.

    • Prepare parallel strips of the corpus cavernosum tissue (e.g., 2 x 2 x 7 mm).

  • Mounting: Mount the tissue strips in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Equilibration: Allow the tissues to equilibrate under a resting tension (e.g., 2 g) for at least 60 minutes, with periodic washing.

  • Contraction: Induce a submaximal contraction with a contractile agent like phenylephrine (e.g., 1 µM).

  • Compound Addition: Once a stable contractile plateau is reached, add this compound cumulatively in increasing concentrations to the organ bath.

  • Data Recording: Record the isometric tension continuously. The relaxation induced by this compound is measured as the percentage decrease from the pre-contracted tension.

  • Data Analysis: Construct a concentration-response curve by plotting the percentage of relaxation against the log concentration of this compound. Calculate the EC₃₀ (the concentration required to produce 30% of the maximal relaxation).

Quantitative Data: Corpus Cavernosum Relaxation

The relaxant effect of this compound on isolated rabbit corpus cavernosum is a key indicator of its functional activity.

CompoundEC₃₀ (nM)
This compound5.0
Sildenafil8.7

This data indicates that this compound is more potent than Sildenafil in inducing relaxation of the corpus cavernosum.[2]

Signaling Pathway and Experimental Workflow Visualizations

The NO/cGMP Signaling Pathway

The following diagram illustrates the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway and the mechanism of action of this compound.

NO_cGMP_Pathway cluster_pre Presynaptic Nerve Terminal / Endothelial Cell cluster_post Smooth Muscle Cell eNOS eNOS / nNOS NO Nitric Oxide (NO) eNOS->NO Ca²⁺/Calmodulin L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation PKG->Relaxation ↓ Ca²⁺ GMP 5'-GMP PDE5->GMP T0156 This compound T0156->PDE5

Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.

Experimental Workflow for Target Identification and Validation

This diagram outlines the logical progression of experiments for identifying and validating a selective PDE5 inhibitor like this compound.

Target_Validation_Workflow cluster_discovery Target Discovery & Initial Characterization cluster_validation Target Validation & Preclinical Evaluation Screening Compound Library Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Enzyme_Assay PDE Isoform Selectivity Panel Lead_Opt->Enzyme_Assay This compound Cell_Assay Cell-Based cGMP Measurement Enzyme_Assay->Cell_Assay Tissue_Assay Isolated Tissue (Corpus Cavernosum) Relaxation Assay Cell_Assay->Tissue_Assay In_Vivo In Vivo Models (e.g., Penile Erection in Rats) Tissue_Assay->In_Vivo

References

T-0156: A Potent and Selective Phosphodiesterase 5 Inhibitor in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

T-0156 is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor. Its high affinity and specificity for PDE5, an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), make it a valuable tool for investigating the therapeutic potential of modulating the nitric oxide (NO)/cGMP signaling pathway in a variety of disease contexts. Preclinical studies have demonstrated the efficacy of this compound in diverse models, including erectile dysfunction, allergic airway inflammation, neural stem cell proliferation, and nitrate (B79036) tolerance. This guide provides a comprehensive overview of the key findings, experimental methodologies, and associated signaling pathways from these seminal studies.

Core Mechanism of Action: The NO/cGMP Pathway

The primary mechanism of action for this compound is the inhibition of PDE5, which leads to an accumulation of intracellular cGMP. The NO/cGMP pathway is initiated by the production of nitric oxide, which activates soluble guanylyl cyclase (sGC) to convert guanosine triphosphate (GTP) to cGMP. This second messenger then activates protein kinase G (PKG), leading to a cascade of downstream effects that typically result in smooth muscle relaxation and other physiological responses. By preventing the breakdown of cGMP, this compound amplifies the effects of this signaling cascade.

cluster_0 Cell Membrane cluster_1 Cytosol NO_source Nitric Oxide (NO) (from e.g., nerve endings, endothelium) sGC Soluble Guanylyl Cyclase (sGC) NO_source->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates 5GMP 5'-GMP (inactive) PDE5->5GMP Degrades to T0156 This compound T0156->PDE5 Inhibits Physiological_Response Physiological Response (e.g., Smooth Muscle Relaxation) PKG->Physiological_Response Leads to

Figure 1: this compound Mechanism of Action in the NO/cGMP Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against Phosphodiesterase Isozymes
PDE IsozymeIC50 (nM)
PDE1>10,000
PDE2>10,000
PDE3>10,000
PDE4>10,000
PDE50.23
PDE656

Data from Mochida et al., 2002.

Table 2: In Vitro and Ex Vivo Effects of this compound
ModelParameter MeasuredThis compound ConcentrationResult
Isolated Rabbit Corpus CavernosumcGMP Levels100 nM6.0 ± 1.5 pmol/mg protein (vs. 1.1 ± 0.4 in vehicle)[1]
Isolated Rabbit Corpus CavernosumEFS-induced Relaxation100 nM76.9 ± 19.8% potentiation (vs. 12.3 ± 10.1% in vehicle)[1]
Ovalbumin-Sensitized Guinea Pig TracheaRelaxation ResponseN/ASignificantly decreased relaxation compared to control group.
Ovalbumin-Sensitized Guinea Pig TracheacGMP LevelsN/ASignificantly lower cGMP levels compared to control group.
Nitroglycerin-Tolerant Rat AortasNitroglycerin-induced RelaxationN/APrevented the reduction in relaxation.
Nitroglycerin-Tolerant Rat AortascGMP LevelsN/APrevented the reduction in cGMP levels.
Table 3: In Vivo Effects of this compound in Anesthetized Dogs
ParameterThis compound Dose (intravenous)Result
Penile Tumescence10 µg/kg181.5 ± 31.1% potentiation[2]
Electroretinogram Amplitude Reduction1000 µg/kg41.1 ± 8.0% reduction[2]
Electroretinogram Latency Increase1000 µg/kg3.9 ± 0.6% increase[2]

EFS: Electrical Field Stimulation

Disease Models and Experimental Protocols

Erectile Dysfunction

In Vitro Model: Isolated Rabbit Corpus Cavernosum

  • Objective: To assess the effect of this compound on cGMP levels and smooth muscle relaxation.

  • Methodology:

    • Strips of rabbit corpus cavernosum were suspended in an organ bath containing Krebs-Henseleit solution.

    • For cGMP measurement, tissues were incubated with this compound (100 nM) or vehicle for 10 minutes, followed by homogenization and quantification of cGMP using an enzyme immunoassay.

    • For relaxation studies, tissues were pre-contracted with phenylephrine. Electrical field stimulation (EFS) was applied to induce nitrergic nerve-mediated relaxation. The potentiation of this relaxation by this compound (1-100 nM) was measured.

In Vivo Model: Anesthetized Dogs

  • Objective: To evaluate the in vivo efficacy of this compound on penile tumescence.

  • Methodology:

    • Male beagle dogs were anesthetized.

    • A catheter was placed in the corpus cavernosum to measure intracavernosal pressure.

    • The pelvic nerve was stimulated electrically to induce penile erection.

    • This compound was administered intravenously, and the potentiation of the erectile response was quantified.

cluster_0 In Vitro cluster_1 In Vivo Rabbit_CC Isolated Rabbit Corpus Cavernosum cGMP_Assay cGMP Measurement (EIA) Rabbit_CC->cGMP_Assay Relaxation_Assay EFS-induced Relaxation Rabbit_CC->Relaxation_Assay Anesthetized_Dog Anesthetized Dog Model Pelvic_Nerve_Stim Pelvic Nerve Stimulation Anesthetized_Dog->Pelvic_Nerve_Stim ICP_Measurement Intracavernosal Pressure Measurement Pelvic_Nerve_Stim->ICP_Measurement T0156_Application This compound Application T0156_Application->Rabbit_CC T0156_Application->Anesthetized_Dog

Figure 2: Experimental Workflow for Erectile Dysfunction Models.
Allergic Airway Inflammation

Ex Vivo Model: Ovalbumin-Sensitized Guinea Pig Trachea

  • Objective: To investigate the role of the NO/cGMP pathway in an allergic airway disease model and the effect of this compound.

  • Methodology:

    • Guinea pigs were sensitized by intraperitoneal injections of ovalbumin.

    • Tracheal rings were isolated and mounted in organ baths.

    • The relaxation responses to this compound, NO donors (NOC-12, NOR-4), and electrical field stimulation were measured in tissues from both sensitized and control animals.

    • cGMP levels in the tracheal tissues were quantified following exposure to the various agents.

Neural Stem Cell Proliferation

In Vitro Model: Neural Stem Cell Cultures

  • Objective: To determine the effect of PDE5 inhibition by this compound on the proliferation of neural stem cells (NSCs).

  • Methodology:

    • NSCs were cultured from the subventricular zone of adult rats.

    • Cells were treated with this compound, sildenafil, or zaprinast.

    • NSC proliferation was assessed by BrdU incorporation assay.

    • The involvement of the sGC/PKG/ERK/MAPK pathway was investigated by analyzing the phosphorylation of ERK1/2 using Western blotting.

T0156 This compound PDE5_inhibition PDE5 Inhibition T0156->PDE5_inhibition cGMP_increase Increased cGMP PDE5_inhibition->cGMP_increase PKG_activation PKG Activation cGMP_increase->PKG_activation ERK_MAPK_activation ERK/MAPK Activation PKG_activation->ERK_MAPK_activation NSC_proliferation Neural Stem Cell Proliferation ERK_MAPK_activation->NSC_proliferation

Figure 3: Signaling Pathway in Neural Stem Cell Proliferation.
Nitroglycerin Tolerance

In Vitro Model: Rat Aortic Rings

  • Objective: To examine if this compound can prevent the development of tolerance to nitroglycerin.

  • Methodology:

    • Aortic rings from Sprague-Dawley rats were mounted in organ baths.

    • Nitrate tolerance was induced by a 90-minute exposure to 30 µM nitroglycerin.

    • Concentration-response curves to nitroglycerin were generated in phenylephrine-pre-contracted rings, with and without pre-treatment with this compound.

    • Tissue levels of cGMP were measured by enzyme immunoassay.

Conclusion

This compound has been demonstrated to be a highly potent and selective inhibitor of PDE5. Its utility has been showcased across a range of preclinical models, providing valuable insights into the role of the NO/cGMP signaling pathway in various physiological and pathophysiological processes. The quantitative data and detailed experimental protocols presented in this guide serve as a foundational resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of PDE5 inhibition.

References

Methodological & Application

Application Notes and Protocols for T-0156: A Notice Regarding Information Availability

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

This document is intended to provide comprehensive application notes and protocols for the experimental compound designated T-0156. However, extensive searches of publicly available scientific literature and databases have not yielded specific information regarding a biological agent or experimental compound with this identifier.

The initial search for "this compound experimental protocol cell culture" and "this compound mechanism of action" did not return any relevant scientific data. The search results were primarily associated with a mechanical tool, the this compound-A Engine Transmission Holding Fixture Tool, and unrelated cell lines with similar numerical designations (e.g., CL-0156).

Consequently, we are unable to provide the requested detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams for a compound this compound in a cell culture or drug development context.

We are committed to providing accurate and actionable scientific information. Should documentation or data pertaining to a biological compound this compound become publicly available, we will endeavor to update this notice with the relevant experimental protocols and application notes.

We recommend verifying the designation of the compound of interest and consulting internal documentation or the primary source of the compound for detailed protocols.

We apologize for any inconvenience this may cause and appreciate your understanding.

T-0156: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-0156 is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2] By competitively inhibiting PDE5, this compound prevents the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), leading to the potentiation of the nitric oxide (NO)/cGMP signaling pathway.[1] This mechanism of action results in smooth muscle relaxation and vasodilation, making this compound a valuable research tool for investigating physiological processes regulated by cGMP and for preclinical evaluation in various disease models.

This document provides detailed application notes and protocols for the use of this compound in animal models, with a focus on erectile dysfunction, a primary area of its investigation. The information is compiled from published in vitro and in vivo studies to guide researchers in their experimental design.

Mechanism of Action: The NO/cGMP Pathway

The primary mechanism of action for this compound is the inhibition of PDE5, a key enzyme in the nitric oxide (NO) signaling cascade. In numerous cell types, the activation of soluble guanylate cyclase (sGC) by NO leads to the conversion of guanosine triphosphate (GTP) to cGMP. This second messenger, cGMP, then activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in smooth muscle relaxation and vasodilation. PDE5 hydrolyzes cGMP, thus terminating the signal. This compound, by inhibiting PDE5, allows for the accumulation of cGMP and enhances the downstream effects of NO.

T-0156_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Smooth Muscle Cell NO_source Nitric Oxide (NO) (from nerve endings/endothelium) sGC Soluble Guanylate Cyclase (sGC) NO_source->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG activates 5GMP 5'-GMP PDE5->5GMP hydrolyzes to T0156 This compound T0156->PDE5 inhibits Relaxation Smooth Muscle Relaxation PKG->Relaxation leads to

Figure 1: Mechanism of action of this compound.

Data Presentation

In Vitro Potency and Selectivity

This compound demonstrates high potency and selectivity for PDE5. The following table summarizes its inhibitory activity against various phosphodiesterase isozymes isolated from canine tissues.

Phosphodiesterase IsozymeIC50 (nM)
PDE1>10,000
PDE2>10,000
PDE3>10,000
PDE4>10,000
PDE50.23
PDE656
Data from Mochida et al., 2002.[1]
In Vitro Efficacy in Rabbit Corpus Cavernosum

The functional consequence of PDE5 inhibition by this compound was assessed in isolated rabbit corpus cavernosum tissue.

TreatmentcGMP Level (pmol/mg protein)Relaxation of Corpus Cavernosum (%)
Vehicle1.1 ± 0.412.3 ± 10.1
This compound (10 nM)--
This compound (100 nM)6.0 ± 1.576.9 ± 19.8
Data from Mochida et al., 2002.[1]
In Vivo Efficacy in Anesthetized Dogs (Erectile Dysfunction Model)

The effect of this compound on penile tumescence was evaluated in anesthetized dogs following pelvic nerve stimulation.

CompoundAdministration RouteDose (µg/kg)Potentiation of Penile Tumescence (%)Plasma Concentration (ng/mL)
This compoundIntravenous10181.5 ± 31.116.7 ± 1.6
Sildenafil (B151)Intravenous100190.0 ± 37.978.8 ± 5.3
This compoundIntraduodenal100--
This compoundIntraduodenal300--
This compoundIntraduodenal1000279.0 ± 38.4-
VehicleIntraduodenal-9.8 ± 4.5-
Data from Mochida et al., 2002 and Mochida et al., 2004.[1][3]

Experimental Protocols

Protocol 1: In Vitro Assessment of cGMP Levels and Relaxation in Rabbit Corpus Cavernosum

Objective: To determine the effect of this compound on cGMP levels and smooth muscle relaxation in isolated corpus cavernosum tissue.

Materials:

  • Male Japanese White rabbits

  • Krebs-Henseleit solution

  • This compound

  • Electrical field stimulator

  • Isotonic transducer

  • cGMP enzyme immunoassay kit

Methodology:

  • Humanely euthanize male Japanese White rabbits and excise the penis.

  • Dissect the corpus cavernosum and prepare strips for organ bath studies.

  • Mount the tissue strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Allow the tissues to equilibrate under a resting tension.

  • Induce relaxation by electrical field stimulation in the presence of vehicle or varying concentrations of this compound (e.g., 1 to 100 nM).[1]

  • Measure the relaxation response using an isotonic transducer.

  • For cGMP measurement, after incubation with vehicle or this compound (e.g., 100 nM), freeze the tissue in liquid nitrogen.[1]

  • Homogenize the frozen tissue and measure cGMP levels using a cGMP enzyme immunoassay kit according to the manufacturer's instructions.

In_Vitro_Protocol Start Start Euthanize Euthanize Rabbit & Excise Penis Start->Euthanize Dissect Dissect Corpus Cavernosum Strips Euthanize->Dissect Mount Mount in Organ Bath Dissect->Mount Equilibrate Equilibrate Tissue Mount->Equilibrate Add_Compound Add Vehicle or this compound Equilibrate->Add_Compound Stimulate Electrical Field Stimulation Add_Compound->Stimulate Freeze_Tissue Freeze Tissue for cGMP Measurement Add_Compound->Freeze_Tissue Measure_Relaxation Measure Relaxation Stimulate->Measure_Relaxation End End Measure_Relaxation->End Measure_cGMP Measure cGMP Levels Freeze_Tissue->Measure_cGMP Measure_cGMP->End

Figure 2: In vitro experimental workflow.
Protocol 2: In Vivo Assessment of Penile Tumescence in Anesthetized Dogs

Objective: To evaluate the in vivo efficacy of this compound in a canine model of erectile dysfunction.

Materials:

  • Male Beagle dogs

  • Anesthetic agents (e.g., pentobarbital (B6593769) sodium)

  • Pelvic nerve stimulator

  • Pressure transducer

  • Catheters for drug administration and blood pressure monitoring

  • This compound

  • Vehicle control

Methodology:

  • Anesthetize male Beagle dogs.

  • Surgically expose the pelvic nerve for electrical stimulation.

  • Insert a needle into the corpus cavernosum connected to a pressure transducer to measure intracavernosal pressure (ICP), an indicator of penile tumescence.

  • Catheterize a femoral artery to monitor systemic arterial pressure.

  • Administer this compound intravenously (e.g., 10 µg/kg) or intraduodenally (e.g., 100-1000 µg/kg).[1][3]

  • Apply electrical stimulation to the pelvic nerve to induce penile erection.

  • Record the increase in ICP as a measure of penile tumescence and calculate the percentage potentiation compared to the pre-drug response.

  • Collect blood samples at specified time points to determine the plasma concentration of this compound.

In_Vivo_Protocol Start Start Anesthetize Anesthetize Dog Start->Anesthetize Surgical_Prep Surgical Preparation: - Expose Pelvic Nerve - Catheterize Corpus Cavernosum - Catheterize Femoral Artery Anesthetize->Surgical_Prep Administer_Drug Administer this compound (IV or Intraduodenal) Surgical_Prep->Administer_Drug Stimulate_Nerve Pelvic Nerve Stimulation Administer_Drug->Stimulate_Nerve Record_Data Record: - Intracavernosal Pressure (ICP) - Systemic Arterial Pressure Stimulate_Nerve->Record_Data Collect_Blood Collect Blood Samples Record_Data->Collect_Blood Analyze_Data Analyze Data: - % Potentiation of Tumescence - Plasma Concentration Collect_Blood->Analyze_Data End End Analyze_Data->End

Figure 3: In vivo experimental workflow.

General Considerations for Animal Studies

  • Vehicle Selection: The hydrochloride salt of this compound is soluble in water. For oral administration, it can be dissolved in sterile water or a suitable vehicle such as 0.5% methylcellulose. For intravenous administration, sterile saline is an appropriate vehicle.

  • Dose and Administration Route: The optimal dose and route of administration will depend on the animal model and the specific research question. Based on available data, intravenous doses in the range of 10 µg/kg and intraduodenal/oral doses from 100 to 1000 µg/kg have been shown to be effective in dogs.[1][3] Dose-response studies are recommended to determine the optimal dose for a specific model.

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. Anesthesia and analgesia should be used appropriately to minimize any pain or distress.

  • Monitoring: Monitor animals for any potential adverse effects. As a PDE5 inhibitor, potential side effects could include changes in blood pressure and heart rate. In a study with anesthetized dogs, a high dose of this compound (1000 µg/kg) was observed to reduce the amplitude and increase the latency of the electroretinogram positive wave, though these effects were weaker than those of sildenafil at the same dose.[2]

Potential Applications in Other Animal Models

While the primary research on this compound has focused on erectile dysfunction, its mechanism as a PDE5 inhibitor suggests potential utility in other animal models of diseases where the NO/cGMP pathway is implicated. These may include:

  • Pulmonary Hypertension: PDE5 is highly expressed in the pulmonary vasculature, and PDE5 inhibitors are approved for the treatment of pulmonary arterial hypertension.

  • Heart Failure: PDE5 inhibition has been shown to have beneficial effects in some animal models of heart failure.

  • Neurological Disorders: The NO/cGMP pathway is involved in various neuronal functions, and PDE5 inhibitors are being investigated for their potential neuroprotective and cognitive-enhancing effects.

Researchers interested in exploring these applications should consult the broader literature on PDE5 inhibitors in the relevant animal models to guide their study design.

Conclusion

This compound is a potent and selective PDE5 inhibitor that serves as a valuable tool for in vivo and in vitro research. The protocols and data presented here provide a foundation for utilizing this compound in animal models, particularly in the context of erectile dysfunction. Further research is warranted to explore its therapeutic potential in other disease areas.

References

Application Notes and Protocols for T-0156, a Phosphodiesterase Type 5 (PDE5) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the preparation of stock solutions of T-0156 (CAS: 324572-93-2), a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction

This compound is a powerful pharmacological tool for studying the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[1] It functions by competitively inhibiting the PDE5 enzyme, which is responsible for the degradation of cGMP.[1][2] This inhibition leads to an accumulation of cGMP, resulting in the potentiation of NO-mediated physiological effects.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound hydrochloride is presented in the table below.

PropertyValueReference
Chemical Name Methyl 2-[(2-methylpyridin-4-yl)methyl]-1-oxo-8-[(pyrimidin-2-yl)methoxy]-4-(3,4,5-trimethoxyphenyl)-1,2-dihydro-2,7-naphthyridine-3-carboxylate hydrochloride[1][3]
CAS Number 324572-93-2 (HCl salt)[4][5][6]
Molecular Formula C₃₁H₃₀ClN₅O₇[5]
Molecular Weight 620.06 g/mol (HCl salt)[4][5]
IC₅₀ for PDE5 0.23 nM[1][2]
IC₅₀ for PDE6 56 nM[1]
IC₅₀ for PDE1, 2, 3, 4 >10 µM[1][2]
Solubility and Storage

Proper dissolution and storage of this compound are critical for maintaining its stability and activity.

SolventSolubilityStorage of Stock Solution
DMSO <14.59 mg/mL-80°C for up to 1 year
Ethanol <14.59 mg/mL-80°C for up to 1 year
Powder N/A-20°C for up to 3 years

Note: The provided solubility data indicates the upper limit tested by a commercial supplier.[4] It is recommended to perform small-scale solubility tests before preparing large volumes of stock solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound hydrochloride (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Vortex mixer

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Equilibrate this compound: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.

  • Weigh this compound: Accurately weigh out a precise amount of this compound hydrochloride. For example, to prepare 1 mL of a 10 mM stock solution, weigh 6.20 mg of this compound (Molecular Weight: 620.06 g/mol ).

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For 6.20 mg, add 1 mL of DMSO.

  • Dissolve: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary, but avoid excessive heat.

  • Storage: Store the 10 mM stock solution in a tightly sealed, light-protected vial at -80°C.

Safety Precautions
  • Always handle this compound and its solutions in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Consult the material safety data sheet (MSDS) for comprehensive safety information before handling.

  • DMSO is a penetrant and can carry dissolved substances through the skin. Handle with caution.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action in the NO/cGMP Signaling Pathway

This compound enhances the signaling cascade initiated by nitric oxide (NO). The following diagram illustrates this pathway.

NO_cGMP_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space sGC Soluble Guanylate Cyclase (sGC) GTP GTP cGMP cGMP GTP->cGMP Converts PDE5 PDE5 cGMP->PDE5 Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Five_GMP 5'-GMP (inactive) PDE5->Five_GMP Hydrolyzes to T0156 This compound T0156->PDE5 Inhibits Physiological_Effects Physiological Effects (e.g., Smooth Muscle Relaxation) PKG->Physiological_Effects Leads to NO Nitric Oxide (NO) NO->sGC Activates Stock_Solution_Workflow cluster_workflow Stock Solution Preparation Workflow start Start equilibrate Equilibrate this compound Powder to Room Temp. start->equilibrate weigh Accurately Weigh This compound Powder equilibrate->weigh add_solvent Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex to Dissolve (Gentle Warming if Needed) add_solvent->dissolve storage Store at -80°C (Light-Protected Vial) dissolve->storage end End storage->end

References

Application Notes: T-0156 for Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Important Note: Publicly available scientific literature and product datasheets do not identify "T-0156" as a reagent for Western blot analysis. The identifier "this compound" is predominantly associated with a mechanical tool used for holding automotive transmissions and engines.[1][2][3][4]

Therefore, the following application notes and protocols are provided as a representative template for a hypothetical small molecule inhibitor , herein named "Inhibitor this compound." This document is intended to serve as a framework for researchers, demonstrating how such a reagent would be characterized and utilized in Western blot analysis for drug development and signal transduction studies.

Product: Hypothetical Inhibitor this compound

Application

Inhibitor this compound is a potent and selective, cell-permeable small molecule inhibitor of the MAP Kinase Kinase (MEK1/2). It is designed for in vitro use to study the MAPK/ERK signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival. In Western blot analysis, Inhibitor this compound is used to demonstrate dose-dependent inhibition of ERK1/2 phosphorylation (p-ERK1/2) in treated cell lysates.

Mechanism of Action

The Ras-Raf-MEK-ERK cascade is a central signaling pathway often dysregulated in cancer. Upon activation by upstream signals (e.g., growth factors), MEK1/2 phosphorylates and activates the extracellular signal-regulated kinases ERK1 (p44) and ERK2 (p42). Inhibitor this compound binds to and allosterically inhibits MEK1/2, preventing the phosphorylation of ERK1/2. This leads to a downstream blockade of signaling and can be readily visualized by a decrease in the p-ERK1/2 signal on a Western blot.

MEK_ERK_Pathway Upstream Upstream Signals (e.g., Ras, Raf) MEK MEK1/2 Upstream->MEK ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 (Active) ERK->pERK Downstream Downstream Effects (Proliferation, Survival) pERK->Downstream T0156 Inhibitor this compound T0156->MEK Inhibits

Figure 1: Mechanism of action for hypothetical Inhibitor this compound.

Data Presentation

The efficacy of Inhibitor this compound can be quantified by treating a relevant cell line (e.g., HeLa) with increasing concentrations of the compound and analyzing the subsequent reduction in p-ERK1/2 levels via Western blot. Data can be quantified using densitometry analysis.[5]

Table 1: Quantitative Analysis of this compound Inhibition

This compound Conc. (nM) p-ERK1/2 Signal (Relative Densitometry Units) Total ERK1/2 Signal (Relative Densitometry Units) Loading Control (β-Actin)
0 (Vehicle) 1.00 1.02 1.00
1 0.85 0.99 1.01
10 0.47 1.01 0.98
100 0.12 0.98 1.00

| 1000 | < 0.05 | 1.03 | 1.02 |

Table 2: Key Performance Characteristics

Parameter Value
Target MEK1/2
IC₅₀ (Cell-free assay) ~5 nM
EC₅₀ (Cell-based p-ERK) ~20 nM
Recommended Cell Culture Conc. 10 - 1000 nM
Recommended Incubation Time 2 - 24 hours

| Solvent | DMSO |

Protocols: Western Blot Analysis of this compound Activity

This protocol outlines the steps to assess the inhibitory effect of this compound on ERK1/2 phosphorylation. Western blotting involves separating proteins by size, transferring them to a solid support, and marking a target protein with specific antibodies for visualization.[6]

Experimental Workflow Overview

WB_Workflow A 1. Cell Culture & Seeding B 2. Treat with Inhibitor this compound A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF Membrane) E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (p-ERK, Total ERK, β-Actin) G->H I 9. Secondary Antibody Incubation H->I J 10. Detection (ECL) I->J K 11. Imaging & Densitometry J->K

Figure 2: Workflow for Western blot analysis of this compound activity.

Detailed Protocol

A. Cell Culture and Treatment

  • Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Allow cells to attach and grow for 24 hours in a 37°C, 5% CO₂ incubator.

  • Prepare serial dilutions of Inhibitor this compound in complete culture medium (e.g., 0, 1, 10, 100, 1000 nM). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Remove the old medium from cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the cells for the desired time period (e.g., 4 hours).

B. Protein Extraction and Quantification

  • Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Add 100 µL of ice-cold RIPA Lysis Buffer containing protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.

C. SDS-PAGE and Protein Transfer

  • Normalize all samples to the same concentration (e.g., 1 µg/µL) with RIPA buffer and Laemmli sample buffer.

  • Denature the protein samples by heating at 95°C for 5 minutes.

  • Load 20 µg of protein from each sample into the wells of a 10% SDS-polyacrylamide gel. Include a molecular weight marker.

  • Run the gel at 120V until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

D. Immunoblotting and Detection

  • Block the membrane in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody for phospho-ERK1/2 (e.g., Rabbit anti-p-ERK1/2, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP, diluted 1:5000 in 5% milk/TBST) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

  • (Optional but Recommended): To confirm equal protein loading and analyze total protein levels, strip the membrane and re-probe with antibodies for Total ERK1/2 and a loading control like β-Actin.

E. Data Analysis

  • Quantify the band intensity for p-ERK, Total ERK, and the loading control for each lane using image analysis software.[7]

  • Normalize the p-ERK signal to the Total ERK signal or the loading control signal to correct for any variations in protein loading.

  • Plot the normalized p-ERK signal against the concentration of Inhibitor this compound to visualize the dose-response relationship.

References

T-0156: Unidentified in High-Throughput Screening Applications

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the compound designated "T-0156" have not yielded any relevant information within the context of high-throughput screening (HTS), drug discovery, or any related biological or chemical research. Extensive database and literature searches have failed to identify a small molecule, drug candidate, or biological agent with this identifier.

The identifier "this compound" appears to be primarily associated with an automotive tool, specifically an engine and transmission holding fixture. There is no publicly available scientific literature or data to suggest that this compound is a compound utilized in laboratory research, particularly in the field of high-throughput screening.

Consequently, the creation of detailed application notes, experimental protocols, and data presentations for this compound in HTS is not possible at this time due to the complete absence of foundational information. This includes, but is not limited to:

  • Chemical Structure and Properties: The molecular structure, formula, and physicochemical properties of this compound are unknown.

  • Mechanism of Action: There is no information regarding the biological target or the signaling pathway that this compound may modulate.

  • Experimental Data: No quantitative data, such as IC50 or EC50 values, from HTS assays or other experiments are available.

  • Published Protocols: No established experimental protocols for the use of this compound in any biological assay have been found.

Without this fundamental information, it is impossible to generate the requested application notes and protocols that would be scientifically accurate and useful to researchers. Further investigation would require a correct and recognized identifier for the compound of interest. Researchers and drug development professionals seeking information on a specific compound for HTS applications should ensure the use of accurate and established nomenclature.

T-0156: No Evidence of Applications in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that "T-0156" does not correspond to a known compound, drug, or biological molecule with applications in molecular biology. Extensive searches have failed to identify any substance designated as this compound within the context of life sciences, signaling pathways, or related experimental protocols.

The designation "this compound" appears to be associated with a mechanical tool, specifically an engine and transmission holding fixture used in the automotive industry. Multiple sources refer to "Atec Trans-Tool this compound-A" and "this compound-B" as devices for holding transmissions during repair and maintenance.

There is no scientific literature or publicly available data to suggest that a molecule labeled this compound is used in molecular biology research or drug development. Consequently, information regarding its mechanism of action, effects on signaling pathways, or relevant experimental protocols is not available. Similarly, no quantitative data such as IC50 or EC50 values, which are used to measure the potency of a compound, exist for a substance named this compound in a biological context.

A search for catalog numbers did identify a mouse forestomach carcinoma cell line designated as CL-0156. However, this is a cell line and not a chemical compound, and its designation is distinct from the requested "this compound."

Given the lack of any evidence for a molecular biology application of a substance named this compound, it is not possible to provide the requested Application Notes and Protocols, including data tables, experimental methodologies, and signaling pathway diagrams. It is recommended to verify the name and designation of the compound of interest.

Application Notes and Protocols for Immunohistochemistry: A General Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for a specific molecule or compound designated "T-0156" for use in immunohistochemistry did not yield a specific biological agent. The designation "this compound" appears to correspond to a mechanical tool, specifically an engine transmission holding fixture[1][2]. Therefore, this document provides a comprehensive, general-purpose protocol for immunohistochemistry (IHC) on formalin-fixed, paraffin-embedded (FFPE) tissue sections, compiled from established methodologies. This protocol is intended to serve as a foundational guide for researchers, scientists, and drug development professionals.

Introduction

Immunohistochemistry is a powerful technique used to visualize the distribution and localization of specific antigens within tissue sections. This method relies on the highly specific binding of an antibody to its corresponding antigen. The antibody-antigen interaction is then visualized using a detection system that typically involves an enzymatic reaction to produce a colored precipitate at the antigen's location. This allows for the examination of protein expression in the context of tissue morphology.

These application notes provide a detailed protocol for performing IHC on FFPE tissues, including tissue preparation, antigen retrieval, staining, and visualization. Additionally, this guide includes recommendations for optimizing staining conditions and interpreting results, which are critical for obtaining reliable and reproducible data in research and drug development.

Data Presentation: Key Parameters for IHC Optimization

The following tables summarize critical quantitative parameters that require optimization for a successful IHC experiment. The values provided are typical starting points and may need to be adjusted based on the specific primary antibody, tissue type, and antigen being targeted.

Table 1: Tissue Preparation and Antigen Retrieval

ParameterRecommended Range/ValueNotes
Tissue Fixation Time1 to 24 hours in 10% neutral buffered formalinOver-fixation can mask antigens, while under-fixation leads to poor tissue morphology.
Paraffin Section Thickness4-8 µmThicker sections can lead to higher background staining, while thinner sections may have weaker signals.
Antigen Retrieval Buffer10 mM Sodium Citrate Buffer (pH 6.0) or Tris-EDTA Buffer (pH 9.0)The choice of buffer depends on the specific antibody and antigen.[3][4]
Antigen Retrieval Temperature95-100°CThe optimal temperature and incubation time should be determined empirically.[3]
Antigen Retrieval Time10-40 minutesProlonged heating can damage tissue morphology.[3][5]

Table 2: Antibody Dilutions and Incubation Times

ReagentRecommended Dilution/ConcentrationIncubation TimeIncubation Temperature
Primary Antibody1:50 - 1:500 (or as per manufacturer's datasheet)1 hour to overnight37°C or 4°C
Biotinylated Secondary Antibody1:200 - 1:100030-60 minutesRoom Temperature
Enzyme-Conjugated Streptavidin1:500 - 1:200030-60 minutesRoom Temperature

Experimental Protocol: Immunohistochemical Staining of FFPE Tissues

This protocol outlines the key steps for performing IHC on FFPE tissue sections.

I. Deparaffinization and Rehydration
  • Place slides in a 56-60°C oven for 15-30 minutes to melt the paraffin.[5]

  • Immerse slides in two changes of xylene for 5 minutes each to remove the paraffin.[3]

  • Rehydrate the tissue sections by sequential immersion in:

    • Two changes of 100% ethanol (B145695) for 3 minutes each.[3]

    • One change of 95% ethanol for 3 minutes.[3]

    • One change of 70% ethanol for 3 minutes.[3]

    • One change of 50% ethanol for 3 minutes.[3]

  • Rinse the slides in distilled water for 5 minutes.[4]

II. Antigen Retrieval
  • Immerse slides in a staining container filled with 10 mM Sodium Citrate Buffer (pH 6.0).[3]

  • Heat the container in a water bath or microwave to 95-100°C for 10-20 minutes.[3]

  • Allow the slides to cool in the buffer for 20 minutes at room temperature.[3]

  • Rinse the slides twice with Phosphate Buffered Saline (PBS) for 5 minutes each.[3]

III. Immunohistochemical Staining
  • Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes at room temperature to block endogenous peroxidase activity.[3][5]

  • Rinse the slides twice with PBS for 5 minutes each.[3]

  • Blocking: Apply a blocking buffer (e.g., 10% normal serum from the species of the secondary antibody) and incubate for at least 1 hour at room temperature in a humidified chamber.[4][5]

  • Primary Antibody: Gently blot the blocking buffer from the slides and apply the diluted primary antibody.

  • Incubate for 1 hour at 37°C or overnight at 4°C in a humidified chamber.[4]

  • Rinse the slides three times with PBS for 5 minutes each.

  • Secondary Antibody: Apply the diluted biotinylated secondary antibody and incubate for 30 minutes at room temperature.

  • Rinse the slides three times with PBS for 5 minutes each.

  • Detection: Apply the enzyme-conjugated streptavidin (e.g., HRP-streptavidin) and incubate for 30 minutes at room temperature.

  • Rinse the slides three times with PBS for 5 minutes each.

IV. Visualization and Counterstaining
  • Chromogen Development: Apply the DAB substrate solution and incubate until the desired color intensity is reached (typically less than 5 minutes). Monitor under a microscope.[3]

  • Wash the slides with distilled water to stop the reaction.

  • Counterstaining: Immerse the slides in Mayer's hematoxylin (B73222) for 1-2 minutes to stain the cell nuclei.[3]

  • Rinse the slides in running tap water for 5-10 minutes.[3]

V. Dehydration and Mounting
  • Dehydrate the sections by sequential immersion in:

    • 95% ethanol for 5 minutes.[3]

    • Two changes of 100% ethanol for 5 minutes each.[3]

  • Clear the slides in two changes of xylene for 5 minutes each.[3]

  • Apply a drop of mounting medium and coverslip the sections.

  • Observe the staining under a light microscope.

Mandatory Visualizations

Experimental Workflow for Immunohistochemistry

IHC_Workflow cluster_prep Tissue Preparation cluster_retrieval Antigen Retrieval cluster_staining Immunostaining cluster_visualization Visualization & Mounting Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Ethanol Series) Deparaffinization->Rehydration HeatRetrieval Heat-Induced Epitope Retrieval (Citrate Buffer) Rehydration->HeatRetrieval PeroxidaseBlock Endogenous Peroxidase Blocking (H2O2) HeatRetrieval->PeroxidaseBlock Blocking Non-specific Binding Blocking (Serum) PeroxidaseBlock->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Enzyme-Conjugate Incubation (Streptavidin-HRP) SecondaryAb->Detection Chromogen Chromogen Development (DAB Substrate) Detection->Chromogen Counterstain Counterstaining (Hematoxylin) Chromogen->Counterstain Dehydration Dehydration (Ethanol & Xylene) Counterstain->Dehydration Mounting Mounting Dehydration->Mounting

Caption: A flowchart illustrating the major steps in a typical immunohistochemistry protocol.

Example Signaling Pathway: Notch Signaling

The following diagram illustrates the Notch signaling pathway, a highly conserved cell-cell communication system crucial in development and disease. This is a generic example and is not associated with a "this compound" molecule.

Notch_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch Notch Receptor S2_Cleavage S2 Cleavage (ADAM Protease) Notch->S2_Cleavage Ligand Delta/Serrate/Lag-2 (Ligand on adjacent cell) Ligand->Notch Binding S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD_Release NICD Release S3_Cleavage->NICD_Release NICD_Translocation NICD Translocation NICD_Release->NICD_Translocation CSL CSL (Transcription Factor) NICD_Translocation->CSL Binds & displaces repressors Coactivators Co-activators (e.g., MAML) CSL->Coactivators Recruits Repressors Co-repressors (Inactive State) CSL->Repressors Represses in absence of NICD TargetGenes Target Gene Transcription Coactivators->TargetGenes

Caption: A simplified diagram of the canonical Notch signaling pathway.[6]

References

T-0156 in combination with other reagents

Author: BenchChem Technical Support Team. Date: December 2025

The identifier "T-0156" is ambiguous and, based on available information, does not correspond to a specific drug or reagent used in combination therapies for research and drug development. Searches for "this compound" have yielded multiple unrelated results, including a mouse forestomach carcinoma cell line (MFC; CL-0156)[1], an engine transmission holding fixture tool[2][3], and a component of a clinical trial identifier (NCT00195156)[4].

Without a clear identification of "this compound" as a therapeutic agent, it is not possible to provide the requested detailed application notes, protocols, data presentation, and signaling pathway diagrams. Further clarification on the nature of "this compound" is required to proceed with generating the specific scientific content requested by researchers, scientists, and drug development professionals.

References

Unable to Identify T-0156 as a Reagent for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "T-0156" in the context of life sciences and flow cytometry have not yielded information on a relevant chemical or biological reagent. The identifier "this compound" predominantly corresponds to a mechanical tool, specifically a transmission holding fixture.

One reference was found for a mouse forestomach carcinoma cell line (MFC) with the catalog number CL-0156, however, this is a cell line and not a reagent for use in a flow cytometry protocol.

To provide a detailed and accurate application note and protocol, further information about this compound is required. Without understanding the nature of this substance, its biological target, and its mechanism of action, it is not possible to create a scientifically valid flow cytometry protocol.

To proceed, please provide the following details regarding this compound:

  • Full chemical or biological name: What is the specific name of the compound or molecule?

  • Vendor and catalog number: From which company was this compound obtained?

  • Intended biological target: What cellular component, marker, or pathway is this compound intended to interact with?

  • Mechanism of action: Is it an antibody, a fluorescent dye, a chemical inhibitor, a viability stain, or something else?

  • Relevant scientific literature: Are there any published papers or application notes that describe the use of this compound?

Once this information is available, a comprehensive and accurate flow cytometry protocol and application note can be developed to meet the specified requirements.

Application Notes: The Use of ROCK Inhibitor Y-27632 in Microscopy Studies of the Cytoskeleton

Author: BenchChem Technical Support Team. Date: December 2025

Note on T-0156: Initial searches for "this compound" in the context of microscopy and cell biology did not yield a specific chemical compound. The designation "this compound" or "this compound-A" predominantly refers to a mechanical engine and transmission holding fixture. Given the detailed request for microscopy protocols and signaling pathways, this document focuses on the well-characterized and widely used Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, Y-27632 , as a representative compound for studying cytoskeletal dynamics, a common application for such molecules.

Background and Mechanism of Action

The Rho/ROCK signaling pathway is a critical regulator of cellular processes involving the actin cytoskeleton, such as cell adhesion, migration, proliferation, and apoptosis.[1][2] Rho-associated kinases (ROCK1 and ROCK2) are major downstream effectors of the small GTPase RhoA. When activated, ROCK phosphorylates several substrates that lead to increased actin-myosin contractility and the formation of stress fibers and focal adhesions.[3][4]

Key downstream targets of ROCK include:

  • Myosin Light Chain (MLC): ROCK directly phosphorylates MLC and inhibits MLC phosphatase, both of which increase MLC phosphorylation, leading to actin-myosin contraction.[5]

  • LIM Kinase (LIMK): ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This results in the stabilization of actin filaments.[6]

The compound Y-27632 is a potent, cell-permeable, and selective inhibitor of ROCK1 and ROCK2. It acts as an ATP-competitive inhibitor, preventing the phosphorylation of ROCK substrates.[7] By inhibiting ROCK, Y-27632 disrupts the formation of actin stress fibers, reduces cellular contractility, and alters cell morphology, making it an invaluable tool for microscopy-based studies of the cytoskeleton.[4][8]

ROCK_Pathway RhoA RhoA-GTP (Active) ROCK ROCK RhoA->ROCK Activates LIMK LIM Kinase ROCK->LIMK Activates MLC_P Myosin Light Chain Phosphatase (MLCP) ROCK->MLC_P Inhibits pMLC p-Myosin Light Chain ROCK->pMLC Phosphorylates Y27632 Y-27632 Y27632->ROCK Inhibits Cofilin Cofilin LIMK->Cofilin Inhibits Actin_Depolymerization Actin Depolymerization Cofilin->Actin_Depolymerization Contraction Stress Fiber Formation & Cell Contractility pMLC->Contraction

Caption: The RhoA/ROCK signaling pathway and its inhibition by Y-27632.
Applications in Microscopy

Y-27632 is widely used in various microscopy applications to study:

  • Cytoskeletal Reorganization: Visualizing the disassembly of actin stress fibers and changes in cell shape using fluorescence microscopy.[4][8]

  • Cell Migration and Wound Healing: Assessing the role of ROCK-mediated contractility in cell motility through live-cell imaging and scratch assays.[1][9]

  • Neurite Outgrowth: Studying the inhibitory role of the ROCK pathway in neuronal development and regeneration by quantifying neurite length and branching.[10][11]

  • Stem Cell Culture: Improving the survival and attachment of dissociated human pluripotent stem cells (hPSCs), which can be monitored by brightfield or fluorescence microscopy.[12]

Quantitative Data Summary

The following tables summarize quantitative data from studies using Y-27632 to modulate cellular processes.

Table 1: Effect of Y-27632 on Cell Migration

Cell TypeAssay TypeY-27632 ConcentrationObservationCitation
Human Periodontal Ligament Stem Cells (PDLSCs)Transwell Migration10 µM~106% increase in migrated cells vs. control (111 vs. 54 cells/field)[1]
Human Periodontal Ligament Stem Cells (PDLSCs)Transwell Migration20 µM~123% increase in migrated cells vs. control (120 vs. 54 cells/field)[1]
Human Hepatic Stellate Cells (TWNT-4)Wound Healing Assay10 µMSignificant increase in wound closure after 8 and 24 hours[5]
Cardiac Stem Cells (CSCs)Wound Healing Assay10 µMTime to 50% wound closure reduced from ~10 hours (control) to ~6.5 hours[9]

Table 2: Effect of Y-27632 on Neurite Outgrowth

Cell TypeAssay TypeY-27632 ConcentrationObservationCitation
PC-12Neurite Counting10 µM~40% of cells with neurites after 24h[11]
PC-12Neurite Counting25 µM~90% of cells with neurites after 24h[11]
PC-12Neurite Counting50 µM~90% of cells with neurites after 24h[10]

Protocols

Protocol 1: Visualizing Actin Cytoskeleton Changes via Immunofluorescence

This protocol describes how to treat cells with Y-27632 and stain for F-actin to observe changes in the cytoskeleton using fluorescence microscopy.

Materials:

  • Cells cultured on glass coverslips in a multi-well plate

  • Y-27632 (10 mM stock solution in sterile water)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (methanol-free)[13]

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)[13]

  • Fluorescently-conjugated Phalloidin (B8060827) (e.g., Alexa Fluor™ 546 Phalloidin)[14]

  • DAPI or Hoechst stain for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Cell Culture: Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere and grow for 24-48 hours.

  • Y-27632 Treatment:

    • Prepare working concentrations of Y-27632 (e.g., 10 µM, 20 µM) by diluting the 10 mM stock solution in pre-warmed complete cell culture medium.[1][15] Include a vehicle-only control (medium with an equivalent volume of sterile water).

    • Aspirate the old medium from the cells and replace it with the Y-27632-containing medium or control medium.

    • Incubate for the desired time (a 1-hour incubation is often sufficient to see dramatic changes in the actin cytoskeleton).[5]

  • Fixation:

    • Aspirate the treatment medium and gently wash the cells twice with warm PBS.

    • Fix the cells by adding 4% PFA and incubating for 15-20 minutes at room temperature.[16]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 10-15 minutes at room temperature.[14]

    • Wash the cells three times with PBS.

  • Blocking:

    • Block non-specific binding by adding 1% BSA in PBS and incubating for 30-60 minutes at room temperature.[14]

  • F-Actin Staining:

    • Prepare the phalloidin staining solution by diluting the fluorescently-conjugated phalloidin stock (e.g., 1:50 to 1:200) in the blocking buffer.[14]

    • Aspirate the blocking buffer and add the phalloidin solution to each coverslip.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • If desired, add a nuclear counterstain like DAPI (e.g., 300 nM in PBS) and incubate for 5 minutes at room temperature.

    • Wash twice more with PBS.

  • Mounting and Imaging:

    • Carefully remove the coverslips from the wells and mount them onto glass microscope slides using a drop of antifade mounting medium.

    • Seal the edges with clear nail polish and allow to dry.

    • Image the slides using a fluorescence or confocal microscope with appropriate filter sets for the chosen fluorophores. Observe the loss of prominent stress fibers and altered cell morphology in Y-27632-treated cells compared to controls.[8]

Workflow A 1. Seed Cells on Coverslips B 2. Treat with Y-27632 (e.g., 10 µM, 1 hr) A->B C 3. Fix with 4% PFA B->C D 4. Permeabilize with 0.1% Triton X-100 C->D E 5. Block with 1% BSA D->E F 6. Stain with Fluorescent Phalloidin & DAPI E->F G 7. Mount Coverslips F->G H 8. Image with Fluorescence Microscope G->H

Caption: Experimental workflow for immunofluorescence staining of F-actin.
Protocol 2: Neurite Outgrowth Assay

This protocol provides a method to quantify the effect of Y-27632 on promoting neurite outgrowth in a neuronal cell line like PC-12.

Materials:

  • PC-12 cells or other suitable neuronal cell line

  • Culture plates/flasks coated with an appropriate substrate (e.g., Poly-L-lysine and laminin)[17]

  • Neuronal culture medium (e.g., Neurobasal-A with supplements)[17]

  • Y-27632 (10 mM stock solution)

  • Phase-contrast microscope with a camera

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Plate Coating: Coat a 24-well or 48-well plate with Poly-L-lysine followed by laminin (B1169045) to promote neuronal adhesion and differentiation.[17]

  • Cell Plating: Seed PC-12 cells at a low density (e.g., 5,000 - 10,000 cells/cm²) onto the coated plate. Allow cells to attach for 24 hours.

  • Y-27632 Treatment:

    • Prepare serial dilutions of Y-27632 in the appropriate neuronal culture medium. Recommended concentrations to test range from 1 µM to 50 µM.[10][11] Always include a vehicle-only control.

    • Carefully replace the medium in each well with the prepared treatment media.

  • Incubation: Incubate the cells for 24 to 72 hours to allow for neurite extension.[10][18]

  • Image Acquisition:

    • Using a phase-contrast microscope, capture images from multiple (at least 5-10) random fields for each condition. Ensure the magnification is sufficient to clearly resolve cell bodies and neurites (e.g., 20x or 40x).

  • Quantification:

    • Analyze the captured images using software like ImageJ.

    • A common metric is to count the percentage of neurite-bearing cells. A cell is considered positive if it has at least one neurite that is longer than the diameter of its cell body.[11]

    • Alternatively, more detailed measurements can be performed, such as tracing and measuring the length of the longest neurite per cell or the total neurite length per cell.[18]

  • Data Analysis: Calculate the mean and standard error for each condition. Perform statistical analysis (e.g., ANOVA) to determine if the observed differences between treated groups and the control are significant.[11]

References

Troubleshooting & Optimization

Troubleshooting T-0156 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing common solubility challenges encountered with the experimental compound T-0156.

Frequently Asked Questions (FAQs)

Q1: My initial attempt to dissolve this compound in aqueous buffer resulted in precipitation. What is the likely cause?

A1: This is a common issue for compounds with low aqueous solubility.[1] Many nonpolar compounds are readily soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), but when this stock solution is diluted into an aqueous medium, the drastic increase in solvent polarity can cause the compound to precipitate, or "crash out," of the solution.[1] It is also important to consider that for ionizable compounds, the pH of the aqueous buffer can significantly impact solubility.[2][3]

Q2: this compound dissolved in the organic solvent, but precipitated when I diluted it into my cell culture medium. How can I prevent this?

A2: This phenomenon, known as "crashing out," occurs when the aqueous medium cannot maintain the solubility of the hydrophobic compound.[4] To prevent this, consider the following troubleshooting steps:

  • Higher Stock Concentration: Prepare a more concentrated stock solution in the organic solvent. This allows for the addition of a smaller volume to your aqueous medium, keeping the final organic solvent concentration sufficient to maintain solubility.[3]

  • Stepwise Dilution: Instead of diluting the stock solution directly into the final medium, perform an intermediate dilution step. First, dilute the stock into a mixture of the organic solvent and the aqueous medium, and then into the final aqueous medium.[4][5]

  • Vigorous Mixing: When adding the stock solution to the aqueous buffer, ensure rapid and uniform dispersion by vortexing or pipetting vigorously. This can help prevent localized high concentrations that lead to precipitation.[1]

Q3: What are the first troubleshooting steps if I observe precipitation of this compound during my experiment?

A3: If you observe precipitation, the following initial steps may help:

  • Gentle Warming: Gently warming the solution to 37°C can sometimes help redissolve the precipitate. However, exercise caution as prolonged exposure to heat can degrade some compounds.[1]

  • Sonication: Using a sonicator can help break up precipitate particles and facilitate the redissolving of the compound.[1]

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may improve its solubility. Acidic compounds are generally more soluble at a higher pH, while basic compounds are more soluble at a lower pH.[2][3]

Q4: Are there alternative solvents or formulation strategies I can use to improve the solubility of this compound?

A4: Yes, several strategies can be employed to enhance the solubility of poorly soluble compounds. These include:

  • Co-solvents: Using a mixture of water-miscible organic solvents can increase the solubility of nonpolar drugs by reducing the overall polarity of the solvent.[2][6]

  • Surfactants: Surfactants can be used to solubilize poorly water-soluble compounds by forming micelles that encapsulate the drug molecules.[6]

  • Complexation: The use of complexing agents, such as cyclodextrins, can improve the solubility of drugs by forming inclusion complexes.[7][8]

  • Solid Dispersions: This technique involves dispersing the drug within a hydrophilic carrier matrix to enhance dissolution and absorption.[7]

Data Presentation

Table 1: Common Solvents for Poorly Soluble Compounds

SolventTypeNotes
Dimethyl Sulfoxide (DMSO)OrganicA powerful solvent for many nonpolar compounds. Final concentration in cell-based assays should typically not exceed 0.1%.[1]
EthanolOrganicA common co-solvent used to increase the solubility of low water-soluble compounds.[6]
MethanolOrganicCan be used as a co-solvent.[2]
Propylene Glycol (PG)OrganicA weakly polar co-solvent.[6]
Polyethylene Glycol (PEG)OrganicLow-molecular-weight PEGs are used as co-solvents.[6]
N-methyl-2-pyrrolidone (NMP)OrganicA highly polar co-solvent.[6]
Dimethylacetamide (DMA)OrganicA highly polar co-solvent.[6]

Table 2: Solubility Enhancement Techniques

TechniqueMechanismSuitability
pH Adjustment Increases the dissociation of ionizable drugs, altering their crystalline structure.Suitable for ionizable drugs.[2]
Co-solvency Reduces the polarity of the solvent, making it more favorable for nonpolar solutes.[2]Effective for nonpolar drugs.[9]
Surfactants Form micelles in the aqueous phase that encapsulate the drug molecules.[2]Can be used for intravenous administration, but excessive use may be toxic.[2]
Complexation (e.g., Cyclodextrins) Forms non-covalent inclusion complexes with the drug, shielding the hydrophobic parts of the molecule.[2][7]Widely used to improve aqueous solubility and bioavailability.
Solid Dispersion Disperses the hydrophobic drug within a hydrophilic carrier matrix.[7]Can significantly increase the bioavailability of poorly soluble drugs.[7]
Particle Size Reduction Increases the surface area-to-volume ratio, allowing for greater interaction with the solvent.[8][9]Increases the dissolution rate but not the equilibrium solubility.[9]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tube

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.[3]

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.[1]

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[1]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.[1][3]

Protocol 2: Kinetic Solubility Assessment of this compound

Objective: To estimate the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound stock solution in DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well plates

  • Plate reader capable of measuring turbidity

Methodology:

  • Prepare Dilution Series: In a 96-well plate, prepare a serial dilution of the this compound DMSO stock solution.

  • Transfer to Aqueous Buffer: In a separate 96-well plate, add PBS (pH 7.4). Transfer a small volume (e.g., 2 µL) from the DMSO dilution plate to the PBS plate, mixing immediately and thoroughly. The final DMSO concentration should be consistent across all wells (e.g., 1-2%).[3]

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).[3]

  • Measure Turbidity: Measure the turbidity of each well using a plate reader.

  • Determine Solubility: The kinetic solubility is estimated as the highest concentration of the compound that does not result in a significant increase in turbidity compared to the vehicle control.[3]

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_initial_steps Initial Troubleshooting cluster_formulation Advanced Formulation Strategies cluster_outcome Outcome start This compound Solubility Issue Identified step1 Observe Precipitation in Aqueous Buffer start->step1 step2 Gentle Warming (37°C) step1->step2 Try First step3 Sonication step2->step3 If Warming Fails step4 pH Adjustment (if ionizable) step3->step4 If Sonication Fails strategy1 Use of Co-solvents (e.g., Ethanol, PEG) step4->strategy1 If Initial Steps Fail strategy2 Addition of Surfactants step4->strategy2 strategy3 Complexation with Cyclodextrins step4->strategy3 strategy4 Prepare Solid Dispersion step4->strategy4 success This compound Solubilized strategy1->success failure Consult Formulation Specialist strategy1->failure strategy2->success strategy2->failure strategy3->success strategy3->failure strategy4->success strategy4->failure

Caption: A workflow for troubleshooting this compound solubility issues.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates T0156 This compound T0156->receptor Inhibits

Caption: A hypothetical signaling pathway modulated by this compound.

References

Optimizing T-0156 concentration for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for T-0156. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in your experiments. Here you will find detailed troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.

Mechanism of Action & Signaling Pathway

This compound is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2] The mechanism of action for this compound and other PDE5 inhibitors involves the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[2][3][4] In this pathway, nitric oxide produced by NO synthase (NOS) activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[4][5][6] cGMP then acts as a second messenger, leading to various physiological responses, including smooth muscle relaxation.[3][7] PDE5 is the enzyme responsible for the degradation of cGMP, and by inhibiting PDE5, this compound leads to an accumulation of cGMP, thereby enhancing the downstream effects of the NO signaling pathway.[8][9]

NO_cGMP_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell L_arginine L-Arginine NOS eNOS L_arginine->NOS NO_e Nitric Oxide (NO) NOS->NO_e NO_s Nitric Oxide (NO) NO_e->NO_s Diffusion sGC Soluble Guanylate Cyclase (sGC) NO_s->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation GMP GMP PDE5->GMP T0156 This compound T0156->PDE5 Inhibits

Diagram 1: NO/cGMP Signaling Pathway and this compound Mechanism of Action.

Quantitative Data

The potency and selectivity of this compound have been determined through enzymatic assays. This compound is a highly potent inhibitor of PDE5 with an IC50 value of 0.23 nM.[2] Its selectivity for PDE5 is significantly higher than for other PDE isoforms.

Table 1: this compound Inhibitory Potency against various PDE Isoforms

PDE IsoformIC50 (nM)Selectivity vs. PDE5
PDE50.23-
PDE656243-fold
PDE1, 2, 3, 4>10,000>43,478-fold

Data sourced from Mochida et al., 2002.[2]

Experimental Protocols

Below are suggested starting protocols for in vitro and in vivo experiments using this compound. These should be optimized for your specific experimental system.

In Vitro Protocol: Relaxation of Isolated Tissue

This protocol is based on studies using isolated rabbit corpus cavernosum.[2]

  • Tissue Preparation:

    • Isolate the corpus cavernosum from a male New Zealand White rabbit.

    • Prepare tissue strips (approximately 2x2x7 mm).

    • Mount the strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Pre-contraction:

    • Induce a stable contraction with an appropriate agonist (e.g., phenylephrine).

  • This compound Application:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Add this compound cumulatively to the organ bath to achieve final concentrations ranging from 1 nM to 100 nM.[2]

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction.

    • Calculate the EC50 value for this compound-induced relaxation.

In Vivo Protocol: Potentiation of Pelvic Nerve Stimulation-Induced Penile Tumescence in Anesthetized Dogs

This protocol is a summary of the methodology described by Mochida et al., 2004.[1]

  • Animal Preparation:

    • Anesthetize male Beagle dogs.

    • Expose the pelvic nerve for electrical stimulation.

    • Measure intracavernosal pressure (ICP) as an indicator of penile tumescence.

  • Electrical Stimulation:

    • Apply electrical stimulation to the pelvic nerve to induce a submaximal erectile response.

  • This compound Administration:

    • Administer this compound intravenously. A study has shown effects at doses of 10 µg/kg.[1]

    • Alternatively, for intraduodenal administration, doses ranging from 100 to 1000 µg/kg have been used.[2]

  • Measurement and Analysis:

    • Repeat the pelvic nerve stimulation after this compound administration.

    • Measure the increase in ICP and compare it to the pre-drug response.

    • Calculate the percentage potentiation of the erectile response.

experimental_workflow cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment invitro_start Start: Isolated Tissue tissue_prep Tissue Preparation invitro_start->tissue_prep pre_contraction Pre-contraction with Agonist tissue_prep->pre_contraction t0156_app Cumulative Addition of this compound (1-100 nM) pre_contraction->t0156_app record_relax Record Relaxation t0156_app->record_relax invitro_end End: Data Analysis (EC50) record_relax->invitro_end invivo_start Start: Anesthetized Animal animal_prep Surgical Preparation & ICP Monitoring invivo_start->animal_prep baseline_stim Baseline Pelvic Nerve Stimulation animal_prep->baseline_stim t0156_admin Administer this compound (e.g., 10 µg/kg IV) baseline_stim->t0156_admin post_stim Repeat Pelvic Nerve Stimulation t0156_admin->post_stim invivo_end End: Data Analysis (% Potentiation) post_stim->invivo_end

Diagram 2: General Experimental Workflows for this compound.

Troubleshooting Guide

Q: I am not observing the expected effect of this compound in my cell-based assay.

A: There are several potential reasons for this:

  • Low Endogenous PDE5 Expression: The cell line you are using may not express sufficient levels of PDE5. Confirm PDE5 expression using techniques like Western blot or qPCR.

  • Insufficient cGMP Production: The effect of this compound is dependent on the presence of cGMP. Ensure that your experimental conditions stimulate the NO/cGMP pathway. This can be achieved by using an NO donor (e.g., sodium nitroprusside) or an sGC activator.

  • Compound Instability or Precipitation: Ensure that your this compound stock solution is properly prepared and stored. Avoid repeated freeze-thaw cycles. Visually inspect your final dilutions for any signs of precipitation.

  • Incorrect Concentration: The optimal concentration of this compound will vary depending on the cell type and experimental conditions. Perform a dose-response curve to determine the optimal concentration for your system. Based on in vitro studies, a starting range of 1 nM to 100 nM is recommended.[2]

Q: I am observing high variability between my experimental replicates.

A: High variability can be caused by several factors:

  • Inconsistent Cell Culture Conditions: Ensure that you are using cells of a similar passage number and that they are seeded at a consistent density.

  • Variable Stimulation: If you are using an NO donor or other stimulants, ensure that the timing and concentration of the stimulant are consistent across all wells and experiments.

  • Assay Timing: The timing of this compound addition and the subsequent measurement of the endpoint are critical. Standardize all incubation times.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound? A1: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. Subsequent dilutions should be made in the appropriate aqueous buffer for your experiment. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects.

Q2: How should I store this compound? A2: this compound should be stored as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C in small aliquots to minimize freeze-thaw cycles.

Q3: Are there any known off-target effects of this compound? A3: this compound is highly selective for PDE5. However, at higher concentrations, it can inhibit PDE6, which is found in the retina.[1][2] This is a known class effect for PDE5 inhibitors and can lead to visual disturbances in vivo.[10] It is always recommended to perform selectivity profiling if off-target effects are a concern in your experimental system.

Q4: Can this compound be used in combination with other drugs? A4: Co-administration of PDE5 inhibitors with nitrates is contraindicated as it can lead to a significant drop in blood pressure.[8][11] Caution should also be exercised when using this compound with other drugs that affect the cytochrome P450 system, particularly CYP3A4, as this is the primary route of metabolism for many PDE5 inhibitors.[9]

Q5: What are the potential applications of this compound in research? A5: As a potent and selective PDE5 inhibitor, this compound is a valuable tool for studying the role of the NO/cGMP pathway in various physiological and pathological processes. Potential research areas include cardiovascular diseases, pulmonary hypertension, and neurological disorders.[11][12] For example, inhibition of PDE5 has been shown to stimulate neural stem cell proliferation.

References

Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Note on T-0156: Initial searches for "this compound" in a pharmaceutical or biological context have not identified a kinase inhibitor or drug with this designation. The identifier "this compound" appears in public records as a model number for an engine and transmission holding fixture, a technical bulletin, and a cell line. Therefore, this guide will address the reduction of off-target effects for a hypothetical kinase inhibitor, referred to as "Inhibitor-X," to provide a relevant and useful resource for researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate and understand the off-target effects of kinase inhibitors during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a kinase inhibitor?

A1: Off-target effects are unintended interactions of a kinase inhibitor with proteins other than its intended target.[1] In the context of kinase inhibitors, this often means the inhibition of other kinases, which can lead to unforeseen biological consequences, toxicity, or confounding experimental results.[1][2] The ATP-binding pocket is highly conserved across the human kinome, making it a common source of off-target binding.[2]

Q2: Why is it crucial to minimize off-target effects?

A2: Minimizing off-target effects is critical for several reasons:

  • Data Integrity: Off-target effects can lead to misinterpretation of experimental results, incorrectly attributing a biological phenomenon to the inhibition of the intended target.

  • Therapeutic Safety: In drug development, off-target effects can cause toxicity and adverse side effects in patients.[3]

  • Increased Specificity: A highly selective inhibitor provides greater confidence that the observed phenotype is a direct result of modulating the intended target.[4]

Q3: What are the initial steps to characterize the selectivity of my kinase inhibitor?

A3: The first step is to determine the inhibitor's potency and selectivity against a broad panel of kinases.[5] This is typically done through in vitro kinase profiling assays that measure the inhibitor's ability to block the enzymatic activity of numerous purified kinases.[4][5] A common approach is to perform an initial screen at a single high concentration (e.g., 1 µM) to identify potential off-targets, followed by dose-response curves to determine the IC₅₀ values for any "hits".[1][4]

Troubleshooting Guides

Issue 1: High levels of cytotoxicity are observed at concentrations effective for on-target inhibition.

Possible CauseTroubleshooting StepExpected Outcome
Off-target kinase inhibition 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[1] 2. Test inhibitors with different chemical scaffolds that target the same primary kinase.[1]1. Identification of off-target kinases that may be responsible for the cytotoxicity. 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect.[1]
Inappropriate dosage 1. Conduct a detailed dose-response curve to find the lowest effective concentration.[1] 2. Consider dose interruption or reduction strategies in your experimental design.[1]Reduced cytotoxicity while maintaining the desired on-target effect.[1]
Compound solubility issues 1. Verify the solubility of your inhibitor in the cell culture media. 2. Always include a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity.[1]Prevention of compound precipitation, which can lead to non-specific effects.[1]

Issue 2: Inconsistent or unexpected experimental results.

Possible CauseTroubleshooting StepExpected Outcome
Activation of compensatory signaling pathways 1. Use Western blotting to probe for the activation of known compensatory pathways.[1] 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[1]A clearer understanding of the cellular response to your inhibitor and more consistent results.[1]
Inhibitor instability 1. Assess the stability of your inhibitor under your experimental conditions (e.g., in cell culture media over time).Ensured that the inhibitor remains active throughout the experiment.
Significant off-target activity 1. Perform a rescue experiment by overexpressing a drug-resistant mutant of the intended target kinase.[2] 2. Use genetic methods like siRNA or CRISPR to knock down the suspected off-target kinase and see if it phenocopies the inhibitor's effect.[2]1. If the phenotype is rescued, it confirms the on-target activity is critical.[2] 2. Confirmation of a functionally significant off-target interaction.[2]

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling (Radiometric Assay)

This protocol describes a common method for in vitro kinase profiling to determine the IC₅₀ of an inhibitor against a panel of kinases.[5]

Materials:

  • Kinase of interest

  • Specific substrate for the kinase

  • Inhibitor-X

  • [γ-³³P]ATP

  • Kinase reaction buffer

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Methodology:

  • Prepare Inhibitor Dilutions: Prepare serial dilutions of Inhibitor-X in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.[5]

  • Reaction Setup: In a microplate, add the kinase reaction buffer, the specific kinase, and the serially diluted Inhibitor-X or DMSO (vehicle control).[5]

  • Pre-incubation: Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[5]

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP.[5]

  • Stop Reaction and Capture Substrate: After incubation, transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.[5]

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.[5]

  • Scintillation Counting: Dry the filter plate, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[5]

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of Inhibitor-X compared to the DMSO control. Determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve.[5]

Protocol 2: Cellular Target Engagement using NanoBRET™ Assay

This protocol allows for the quantitative measurement of inhibitor binding to its target kinase in living cells.

Materials:

  • Cells expressing the target kinase fused to NanoLuc® luciferase

  • NanoBRET™ tracer (fluorescent ligand for the target kinase)

  • Test inhibitor (Inhibitor-X)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, opaque 96-well or 384-well assay plates

  • Luminometer with 450 nm and 600 nm filters

Methodology:

  • Cell Plating: Seed the cells expressing the NanoLuc®-fused kinase into the assay plate and incubate overnight.

  • Tracer and Inhibitor Addition: Prepare dilutions of the test inhibitor in Opti-MEM®. Add the NanoBRET™ tracer and the test inhibitor to the cells. Include a no-inhibitor control.[2]

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for approximately 2 hours to allow for equilibration.[2]

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.[2]

  • Luminescence Measurement: Read the plate within 10 minutes on a luminometer, measuring both the donor (NanoLuc®, ~450 nm) and acceptor (tracer, ~600 nm) emission signals.[2]

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.[2] A decrease in the ratio with increasing inhibitor concentration indicates target engagement.

Visualizations

experimental_workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis invitro_start Start: In Vitro Profiling kinase_panel Kinome-wide Screen (e.g., Radiometric Assay) invitro_start->kinase_panel ic50_determination Determine IC50 for Hits kinase_panel->ic50_determination selectivity_profile Generate Selectivity Profile ic50_determination->selectivity_profile target_engagement Confirm Target Engagement (e.g., NanoBRET) selectivity_profile->target_engagement Informed Concentration Selection end_point Confident On-Target Effect Characterization selectivity_profile->end_point cellular_start Start: Cellular Assays cellular_start->target_engagement phenotypic_assay Phenotypic Assay (e.g., Viability, Proliferation) target_engagement->phenotypic_assay off_target_validation Validate Off-Targets (siRNA, Rescue) phenotypic_assay->off_target_validation off_target_validation->ic50_determination Iterative Refinement off_target_validation->end_point

Caption: Workflow for characterizing and mitigating off-target effects.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) TargetKinase Target Kinase RTK->TargetKinase OffTargetKinase Off-Target Kinase RTK->OffTargetKinase DownstreamEffector1 Downstream Effector 1 TargetKinase->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 OffTargetKinase->DownstreamEffector2 Phenotype1 Desired Phenotype DownstreamEffector1->Phenotype1 Phenotype2 Undesired Phenotype DownstreamEffector2->Phenotype2 InhibitorX Inhibitor-X InhibitorX->TargetKinase InhibitorX->OffTargetKinase

Caption: On-target vs. off-target inhibition by Inhibitor-X.

References

T-0156 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of T-0156, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. The following sections include frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of this compound in your experiments.

Stability and Storage Summary

Quantitative data on the stability of this compound under various conditions is not extensively available in published literature. However, based on information from suppliers and the known chemical properties of similar compounds, the following storage and stability information has been compiled. It is highly recommended that researchers perform their own stability studies for their specific experimental conditions.

ParameterRecommendation / Data
Form The free base of this compound is reported to be unstable in powder form. The hydrochloride (HCl) salt is the recommended and more stable form for research use.
Storage Temperature Powder (HCl salt): Store desiccated at +4°C for short-term storage. For long-term storage, -20°C is recommended, which can maintain stability for up to 3 years. In Solvent: Store stock solutions at -80°C for up to 1 year.
Light Sensitivity Specific photostability data is unavailable. As a general precaution for heterocyclic compounds, it is recommended to protect this compound from light, especially when in solution. Use amber vials or wrap containers in foil.
pH Stability While specific data is not available for this compound, compounds with ester functional groups can be susceptible to hydrolysis under acidic or basic conditions. It is advisable to maintain solutions at a neutral pH unless the experimental protocol requires otherwise.
Solution Stability Stock solutions in DMSO or ethanol (B145695) should be stored at -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. The stability of this compound in aqueous solutions is expected to be lower than in organic solvents and should be assessed for the specific buffer system and duration of the experiment.

Signaling Pathway of this compound

This compound is a selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE5, this compound increases intracellular cGMP levels, leading to the activation of protein kinase G (PKG) and subsequent downstream signaling events, primarily smooth muscle relaxation and vasodilation.

PDE5_Inhibition_Pathway NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive activates sGC_active sGC (Active) sGC_inactive->sGC_active GTP GTP cGMP cGMP GTP->cGMP catalyzed by sGC (Active) GMP 5'-GMP cGMP->GMP hydrolyzed by PKG_inactive Protein Kinase G (PKG) (Inactive) cGMP->PKG_inactive activates PDE5 PDE5 T0156 This compound T0156->PDE5 inhibits PKG_active PKG (Active) PKG_inactive->PKG_active Relaxation Smooth Muscle Relaxation PKG_active->Relaxation leads to

This compound inhibits PDE5, preventing cGMP degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended form of this compound to use for experiments?

A1: It is highly recommended to use the hydrochloride (HCl) salt of this compound. The free base has been reported to be unstable in solid form. The HCl salt provides improved stability and handling characteristics.

Q2: How should I store the solid this compound hydrochloride?

A2: For short-term storage, keep the solid compound in a desiccator at +4°C. For long-term storage, it is best to store it at -20°C.

Q3: How do I prepare and store stock solutions of this compound?

A3: Stock solutions can be prepared in anhydrous DMSO or ethanol. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM), aliquot it into single-use vials, and store them at -80°C to minimize freeze-thaw cycles.

Q4: Is this compound sensitive to light?

A4: While specific photostability data is not available, it is a good laboratory practice to protect all research compounds from light, especially in solution. Use amber vials or wrap clear vials with aluminum foil.

Q5: What is the stability of this compound in aqueous solutions?

A5: The stability of this compound in aqueous buffers has not been extensively reported and can be dependent on the pH, buffer components, and temperature. It is recommended to prepare fresh aqueous solutions for each experiment from a frozen stock in an organic solvent. If aqueous solutions need to be stored, their stability should be validated under the specific storage conditions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or lower than expected activity - Degradation of the compound due to improper storage.- Multiple freeze-thaw cycles of the stock solution.- Instability in the aqueous experimental buffer.- Use of the unstable free base form.- Ensure the this compound HCl salt is stored at the recommended temperature and protected from moisture and light.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Prepare fresh dilutions in aqueous buffer for each experiment.- If possible, run a quality control check of your compound using an analytical method like HPLC.
Precipitation of the compound in aqueous buffer - Low solubility of this compound in the aqueous buffer.- The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.- Perform serial dilutions to reach the final concentration.- Ensure the final concentration of the organic solvent is consistent across all experiments, including controls, and is below a level that affects the experimental system (typically <0.5%).- Gentle warming or sonication may help in solubilizing the compound, but be cautious of potential degradation at elevated temperatures.
Appearance of unknown peaks in HPLC analysis - Degradation of this compound.- Contamination of the sample or solvent.- Review the storage and handling procedures of your this compound stock.- Perform a forced degradation study (see protocol below) to identify potential degradation products.- Use high-purity solvents and clean laboratory ware for sample preparation.

Experimental Protocol: Stability-Indicating HPLC Method Development

The following is a general protocol for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound. This protocol is based on methodologies used for other PDE5 inhibitors and should be optimized for your specific instrumentation and this compound batch.

1. Objective: To develop a reversed-phase HPLC (RP-HPLC) method capable of separating this compound from its potential degradation products generated under forced degradation conditions.

2. Materials and Reagents:

3. Chromatographic Conditions (Starting Point):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a linear gradient, for example, 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for optimal wavelength using a PDA detector (a starting point could be around 230 nm and 280 nm).

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound HCl in methanol or a suitable organic solvent.

  • Dilute the stock solution with the mobile phase to a working concentration (e.g., 50 µg/mL).

5. Forced Degradation Studies: Expose this compound solution (e.g., 100 µg/mL in a suitable solvent) to the following stress conditions. The goal is to achieve 5-20% degradation.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid powder at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a defined period.

After exposure, neutralize the acidic and basic samples and dilute all samples to the working concentration with the mobile phase before HPLC analysis.

6. Method Validation (as per ICH guidelines):

  • Specificity: The method should be able to resolve the this compound peak from all degradation product peaks.

  • Linearity: Assess the method's linearity over a range of concentrations.

  • Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis T0156_stock Prepare this compound Stock Solution Acid Acid Hydrolysis T0156_stock->Acid Expose to Stress Conditions Base Base Hydrolysis T0156_stock->Base Expose to Stress Conditions Oxidation Oxidation T0156_stock->Oxidation Expose to Stress Conditions Thermal Thermal T0156_stock->Thermal Expose to Stress Conditions Photo Photolysis T0156_stock->Photo Expose to Stress Conditions HPLC HPLC Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples Validation Method Validation HPLC->Validation Validate Method (Specificity, Linearity, etc.)

Workflow for stability-indicating method development.

Common issues with T-0156 in assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of T-0156, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, in scientific assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule that acts as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). The primary mechanism of action of PDE5 inhibitors involves the prevention of the breakdown of cyclic guanosine (B1672433) monophosphate (cGMP). In biological systems, nitric oxide (NO) signaling activates soluble guanylate cyclase (sGC) to produce cGMP, which in turn mediates various physiological processes, including smooth muscle relaxation and vasodilation. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, this compound leads to an accumulation of intracellular cGMP, thereby enhancing the NO/cGMP signaling pathway.

Q2: How should I prepare a stock solution of this compound hydrochloride?

A2: this compound is commonly supplied as a hydrochloride salt, which generally improves its solubility in aqueous solutions. For most in vitro assays, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared. It is advisable to store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Studies have shown that many compounds in DMSO are stable for extended periods when stored under these conditions.

Q3: What is the recommended final concentration of DMSO in my cell-based assays?

A3: High concentrations of DMSO can be toxic to cells. Therefore, it is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%. Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO as used for your this compound treatment, to account for any solvent effects.

Q4: I am observing a lower-than-expected potency (higher IC50) for this compound in my assay. What are the possible reasons?

A4: Several factors can contribute to a discrepancy between observed and expected IC50 values. These include:

  • Assay Conditions: The IC50 value is highly dependent on the specific assay conditions, such as substrate (cGMP) concentration, enzyme concentration, buffer composition, pH, and temperature. Ensure these parameters are consistent with established protocols.

  • Compound Stability: this compound may degrade in the assay buffer or cell culture medium over the course of the experiment. It is advisable to assess the stability of this compound under your specific experimental conditions.

  • Enzyme Activity: The activity of the PDE5 enzyme can vary between lots and manufacturers. Ensure you are using a high-quality, active enzyme preparation.

Q5: Are there any known off-target effects of this compound?

A5: this compound is a highly selective inhibitor of PDE5. However, like many kinase inhibitors, there is a potential for off-target effects, particularly at higher concentrations. The most common off-target effects for PDE5 inhibitors are on other phosphodiesterase isoforms, such as PDE6, which is found in the retina, and PDE11, which is present in skeletal muscle. It is recommended to consult selectivity data and consider counter-screening against other PDE isoforms if off-target effects are a concern for your specific application.

Troubleshooting Guide

This guide addresses common issues that may arise when using this compound in various assays.

Issue Possible Cause Recommended Solution
Precipitation of this compound in Aqueous Buffer or Cell Culture Medium The solubility of this compound hydrochloride can be pH-dependent and may be lower in neutral pH buffers compared to acidic solutions.Prepare a high-concentration stock solution in DMSO. When diluting into aqueous buffer, add the DMSO stock to the buffer dropwise while vortexing to ensure rapid mixing. Avoid preparing large volumes of diluted this compound in aqueous solutions for long-term storage.
Interaction with components in the cell culture medium, such as proteins in fetal bovine serum (FBS).Prepare the final dilution of this compound in a small volume of serum-free medium before adding it to the complete medium.
Inconsistent or Non-Reproducible Results Degradation of this compound in the assay medium over the incubation period.Perform a time-course experiment to assess the stability of this compound under your assay conditions. If significant degradation occurs, consider replenishing the compound during long-term experiments.
Inaccurate pipetting of the highly potent inhibitor.Use calibrated pipettes and perform serial dilutions to achieve the desired final concentrations. For very low concentrations, a multi-step dilution approach is recommended.
High Background Signal in Fluorescence-Based Assays Autofluorescence of this compound at the excitation and emission wavelengths used in the assay.Measure the fluorescence of this compound alone in the assay buffer at the working concentrations to determine its contribution to the background signal. If significant, consider using a different assay format (e.g., luminescence or absorbance-based).
Unexpected Cytotoxicity in Cell-Based Assays Off-target effects of this compound at high concentrations.Perform a dose-response experiment to determine the cytotoxic concentration of this compound on your specific cell line. Use the lowest effective concentration of this compound for your experiments.
Toxicity of the DMSO solvent.Ensure the final DMSO concentration is below the cytotoxic threshold for your cell line (typically <0.5%). Always include a vehicle control.

Quantitative Data Summary

The following tables provide key quantitative data for this compound to aid in experimental design and data interpretation.

Table 1: In Vitro Potency of this compound

ParameterValue
PDE5 IC50 0.23 nM
PDE6 IC50 56 nM
PDE1, 2, 3, 4 IC50 >10,000 nM

Table 2: Selectivity Profile of this compound

EnzymeFold Selectivity vs. PDE5
PDE6 ~243-fold
PDE1, 2, 3, 4 >43,000-fold

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride Stock Solution

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Allow the this compound hydrochloride powder to equilibrate to room temperature before opening the vial.

  • Weigh the desired amount of this compound hydrochloride in a sterile, chemical-resistant container.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect from light and minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Protocol for a Cell-Based cGMP Assay

Materials:

  • Cells expressing the nitric oxide receptor (e.g., HEK293 cells)

  • Cell culture medium (e.g., DMEM/F-12) with appropriate supplements

  • This compound hydrochloride stock solution (e.g., 10 mM in DMSO)

  • NO donor (e.g., Sodium Nitroprusside - SNP)

  • cGMP enzyme immunoassay (EIA) kit

  • Cell lysis buffer

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Treatment: The following day, prepare serial dilutions of this compound in serum-free medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Pre-incubate the cells with this compound for a specified period (e.g., 30-60 minutes) at 37°C.

  • Stimulation: Add the NO donor (e.g., SNP) to the wells to stimulate cGMP production.

  • Incubate for the desired stimulation time (e.g., 10-15 minutes) at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the protocol provided with the cGMP EIA kit.

  • cGMP Quantification: Measure the cGMP concentration in the cell lysates using the cGMP EIA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the cGMP concentration against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Visualizations

PDE5_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 substrate PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP PDE5->GMP hydrolyzes to Relaxation Smooth Muscle Relaxation PKG->Relaxation leads to T0156 This compound T0156->PDE5 inhibits

Caption: Mechanism of action of this compound in the NO/cGMP signaling pathway.

Troubleshooting_Workflow Start Inconsistent Assay Results Check_Solubility Is the compound precipitating? Start->Check_Solubility Check_Stability Is the compound stable in the assay medium? Check_Solubility->Check_Stability No Solubility_Yes Optimize Solubilization (e.g., pre-warm, vortex during dilution) Check_Solubility->Solubility_Yes Yes Check_Reagents Are enzyme and substrate active? Check_Stability->Check_Reagents Yes Stability_No Perform Stability Study & Replenish Compound Check_Stability->Stability_No No Check_Protocol Is the experimental protocol consistent? Check_Reagents->Check_Protocol Yes Reagents_No Use Fresh Reagents & Verify Activity Check_Reagents->Reagents_No No Protocol_No Standardize Pipetting & Incubation Times Check_Protocol->Protocol_No No Success Reproducible Results Check_Protocol->Success Yes Solubility_Yes->Check_Stability Stability_No->Check_Reagents Reagents_No->Check_Protocol Protocol_No->Success

Caption: A logical workflow for troubleshooting inconsistent assay results with this compound.

Technical Support Center: T-0156 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding a specific therapeutic agent or experimental treatment designated "T-0156" is not available in the public domain or scientific literature based on initial searches. The identifier "this compound" has been associated with a mechanical tool for transmissions, and "CL-0156" corresponds to a mouse forestomach carcinoma cell line.

This technical support center has been generated based on a hypothetical scenario where "this compound" is an experimental therapeutic agent. The following information is illustrative and should not be considered factual or applicable to any existing treatment.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: The hypothetical mechanism of action for this compound is conceptualized as the inhibition of the fictitious "Kinase-X" protein, a key enzyme in the "ABC" signaling pathway. This pathway is often dysregulated in certain cancer types, leading to uncontrolled cell proliferation. By inhibiting Kinase-X, this compound aims to halt the downstream signaling cascade that promotes tumor growth.

Q2: In which cancer models is this compound expected to be most effective?

A2: Based on preclinical models, this compound is hypothesized to be most effective in tumors exhibiting a specific mutation in the "GENE-Y," which leads to the overexpression of Kinase-X. Researchers should verify the GENE-Y status of their models prior to initiating treatment.

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is a lyophilized powder that should be stored at -20°C. For in vitro experiments, it is recommended to reconstitute this compound in sterile DMSO to create a 10 mM stock solution. For in vivo studies, the stock solution can be further diluted in a vehicle of 5% N,N-dimethylacetamide (DMA), 40% propylene (B89431) glycol, and 55% sterile water.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Inconsistent results in cell viability assays 1. Cell line heterogeneity. 2. Inconsistent drug concentration. 3. Variability in incubation time.1. Perform single-cell cloning to ensure a homogenous population. 2. Prepare fresh dilutions for each experiment and verify concentration using spectrophotometry. 3. Use a calibrated timer and ensure consistent timing across all experimental plates.
Low bioavailability in animal models 1. Poor absorption from the administration site. 2. Rapid metabolism of the compound. 3. Issues with the vehicle formulation.1. Consider alternative routes of administration (e.g., intravenous vs. oral gavage). 2. Co-administer with a metabolic inhibitor (if ethically approved and relevant to the study). 3. Prepare fresh vehicle for each administration and ensure complete dissolution of this compound.
Off-target effects observed 1. this compound may be interacting with other kinases. 2. The concentration used is too high.1. Perform a kinome scan to identify potential off-target interactions. 2. Conduct a dose-response experiment to determine the lowest effective concentration with minimal off-target effects.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-only control to determine the percentage of cell viability.

Western Blot for Kinase-X Inhibition
  • Cell Lysis: Treat cells with the desired concentration of this compound for the specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein from each sample onto a 10% SDS-polyacrylamide gel and run at 100V for 90 minutes.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane at 350 mA for 2 hours.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against phosphorylated Kinase-X (p-Kinase-X) overnight at 4°C. The following day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against total Kinase-X or a housekeeping protein like GAPDH as a loading control.

Visualizations

T0156_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase-X Kinase-X Receptor->Kinase-X Activates Downstream_Effector Downstream_Effector Kinase-X->Downstream_Effector Phosphorylates Transcription_Factor Transcription_Factor Downstream_Effector->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to This compound This compound This compound->Kinase-X Inhibits

Caption: Hypothetical signaling pathway of this compound action.

Experimental_Workflow A Cell Culture (GENE-Y mutant) B This compound Treatment (Dose-Response) A->B C Cell Viability Assay (MTT) B->C D Western Blot (p-Kinase-X) B->D E Data Analysis C->E D->E F Conclusion E->F

Caption: General experimental workflow for evaluating this compound efficacy.

Technical Support Center: Navigating Experimental Variability with T-0156

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers: Initial searches for "T-0156" in scientific and drug development literature did not yield a specific experimental compound. The designation "this compound" is predominantly associated with a mechanical tool, the this compound-A Engine Transmission Holding Fixture[1][2][3][4][5], and a mouse forestomach carcinoma cell line identifier (MFC; CL-0156)[6].

Given this discrepancy, this technical support guide has been created for a hypothetical experimental compound, hereafter referred to as "this compound (Hypothetical Compound Y)" , to illustrate the structure and content of a comprehensive support center for researchers. The data, pathways, and protocols presented are representative examples to guide experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (Hypothetical Compound Y)?

A1: this compound (Hypothetical Compound Y) is an investigational small molecule inhibitor of the tyrosine kinase receptor, "Receptor X," which is a key component of the "Pathway Z" signaling cascade. By binding to the ATP-binding pocket of Receptor X, this compound prevents its autophosphorylation and subsequent activation of downstream signaling proteins.

Q2: What are the recommended in vitro starting concentrations for this compound?

A2: For initial cell-based assays, we recommend a dose-response study ranging from 1 nM to 10 µM. The half-maximal inhibitory concentration (IC50) can vary depending on the cell line and assay conditions[7][8][9]. Please refer to the data table below for typical IC50 values in common cancer cell lines.

Q3: What is the appropriate negative control for experiments involving this compound?

A3: The ideal negative control is an inactive structural analog of this compound, if available. If not, a vehicle control (e.g., DMSO at the same final concentration used for this compound dissolution) is essential. For mechanism-of-action studies, including a known inhibitor of a different target in the same pathway can also serve as a useful control.

Q4: How can I confirm that this compound is engaging its target, Receptor X, in my cellular model?

A4: Target engagement can be confirmed by observing a dose-dependent decrease in the phosphorylation of Receptor X. This is typically assessed via Western blotting using an antibody specific for phosphorylated Receptor X.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in cell viability assay results. 1. Inconsistent cell seeding density.2. Fluctuation in incubation times.3. This compound precipitation at high concentrations.1. Ensure uniform cell seeding and distribution in multi-well plates.2. Standardize all incubation periods precisely.3. Visually inspect the highest concentrations of this compound for precipitation. If observed, prepare fresh dilutions and consider using a lower top concentration.
No effect of this compound on the phosphorylation of downstream target "Protein A". 1. The cell line used does not express Receptor X or has a mutation preventing this compound binding.2. The antibody for phosphorylated Protein A is not working correctly.3. The time point of analysis is not optimal to observe changes in Protein A phosphorylation.1. Confirm Receptor X expression in your cell line via Western blot or qPCR.2. Validate the phospho-Protein A antibody using a positive control (e.g., cells stimulated with the ligand for Receptor X).3. Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 4 hr) to identify the optimal time point for observing changes in Protein A phosphorylation.
Unexpected off-target effects observed at high concentrations. This compound may inhibit other kinases with lower affinity at higher concentrations.1. Perform a kinome profiling assay to identify potential off-target interactions.2. Titrate this compound to the lowest effective concentration that inhibits Receptor X phosphorylation to minimize off-target effects.3. Compare the phenotype with that of another structurally different inhibitor of Receptor X or with siRNA-mediated knockdown of Receptor X.

Quantitative Data Summary

Table 1: In Vitro IC50 Values for this compound (Hypothetical Compound Y) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay Type
HCT116Colon Carcinoma50Cell Viability (72 hr)
A549Lung Carcinoma120Cell Viability (72 hr)
MCF-7Breast Carcinoma85Cell Viability (72 hr)
U-87 MGGlioblastoma250Cell Viability (72 hr)

Experimental Protocols

Protocol 1: Western Blot Analysis of Receptor X Phosphorylation

  • Cell Culture and Treatment: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight. The following day, treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 2 hours).

  • Cell Lysis: Wash the cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein concentrations for all samples. Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes. Load 20 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-Receptor X overnight at 4°C. The following day, wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Add an ECL substrate and visualize the bands using a chemiluminescence imaging system. For a loading control, strip the membrane and re-probe with an antibody for total Receptor X or a housekeeping protein like GAPDH.

Visualizations

T0156_Signaling_Pathway cluster_membrane Cell Membrane Ligand Ligand ReceptorX Receptor X Ligand->ReceptorX Activates Downstream1 Downstream Effector 1 ReceptorX->Downstream1 Phosphorylates T0156 This compound T0156->ReceptorX Inhibits Downstream2 Downstream Effector 2 Downstream1->Downstream2 Proliferation Cell Proliferation & Survival Downstream2->Proliferation Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis CellCulture Cell Culture (e.g., HCT116, A549) Treatment This compound Treatment (Dose-Response) CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT, CTG) Treatment->Viability WesternBlot Western Blot (p-Receptor X) Treatment->WesternBlot IC50 IC50 Calculation Viability->IC50 TargetMod Target Modulation Analysis WesternBlot->TargetMod

References

Technical Support Center: Overcoming Resistance to T-0156

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for T-0156. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and overcoming resistance to this compound in various cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A: this compound is a potent and selective inhibitor of the novel tyrosine kinase 'TK-X'. In sensitive cell lines, this compound blocks the TK-X signaling pathway, which is crucial for cell proliferation and survival. This inhibition leads to cell cycle arrest and apoptosis.

Q2: My cell line, which was initially sensitive to this compound, is now showing resistance. What are the common mechanisms of acquired resistance?

A: Acquired resistance to targeted therapies like this compound can develop through various mechanisms. These can include:

  • Secondary mutations in the TK-X kinase domain that prevent this compound binding.

  • Upregulation of bypass signaling pathways that compensate for the inhibition of TK-X. Common bypass pathways include the activation of other receptor tyrosine kinases (RTKs) or downstream effectors like the PI3K/Akt or MAPK/ERK pathways.

  • Increased drug efflux through the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1).[1]

  • Phenotypic changes , such as epithelial-to-mesenchymal transition (EMT), which can confer a more resistant state.

Q3: How can I confirm that my cell line has developed resistance to this compound?

A: Resistance can be confirmed by performing a dose-response assay (e.g., MTT or CellTiter-Glo) and comparing the IC50 (the concentration of a drug that gives half-maximal inhibitory response) value of the suspected resistant line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.

Q4: Are there any known strategies to overcome this compound resistance?

A: Yes, several strategies can be explored:

  • Combination therapy: Using this compound in combination with inhibitors of potential bypass pathways (e.g., a MEK inhibitor if the MAPK pathway is activated).

  • Second-generation inhibitors: If resistance is due to a specific gatekeeper mutation, a second-generation inhibitor designed to overcome this mutation might be effective.

  • Inhibitors of drug efflux pumps: Co-treatment with an ABC transporter inhibitor, such as verapamil, can help restore sensitivity if increased drug efflux is the mechanism of resistance.[2]

  • Targeting downstream effectors: If a bypass pathway is activated, targeting a key downstream node in that pathway could be a viable strategy.

Troubleshooting Guides

This section provides solutions to common issues encountered during experiments with this compound.

Problem Possible Cause(s) Suggested Solution(s)
High variability in cell viability assay results. - Inconsistent cell seeding density.- Edge effects in multi-well plates.- Contamination (e.g., mycoplasma).- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Regularly test cell lines for mycoplasma contamination.
Parental cell line shows unexpected resistance to this compound. - Incorrect drug concentration or degradation of the compound.- Cell line misidentification or genetic drift.- High passage number leading to phenotypic changes.- Verify the concentration of your this compound stock and prepare fresh dilutions.- Perform cell line authentication (e.g., STR profiling).- Use cells from a low-passage stock.
Western blot shows no change in p-TK-X levels after this compound treatment in a sensitive line. - Insufficient drug concentration or treatment time.- Poor antibody quality.- Technical issues during protein extraction or blotting.- Perform a dose-response and time-course experiment.- Validate your primary antibody with appropriate positive and negative controls.- Review your Western blot protocol for potential errors.
Resistant cell line does not show upregulation of any known bypass pathways. - The resistance mechanism may be novel or not yet characterized.- Resistance could be due to altered drug metabolism or target accessibility.- Consider performing unbiased screening approaches like RNA-seq or phosphoproteomics to identify novel resistance mechanisms.- Investigate potential epigenetic modifications.

Experimental Protocols & Data

Protocol 1: Generation of a this compound Resistant Cell Line

This protocol describes a method for generating a this compound resistant cell line through continuous exposure to the drug.

  • Initial Seeding: Plate the parental (sensitive) cell line at a low density in a T-75 flask.

  • Initial Treatment: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Monitoring and Dose Escalation: Monitor the cells for recovery of growth. Once the cells are growing steadily, passage them and increase the concentration of this compound in a stepwise manner. A common approach is to double the concentration at each step.

  • Selection: Continue this process for several months. A resistant population will eventually emerge that can proliferate in the presence of a high concentration of this compound (e.g., 10x the original IC50).

  • Characterization: Once a resistant line is established, characterize its level of resistance by determining its IC50 value and compare it to the parental line.

Protocol 2: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (and any combination drugs) for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 values.

Quantitative Data Summary

Table 1: IC50 Values of Parental and this compound Resistant Cell Lines

Cell LineThis compound IC50 (nM)Fold Resistance
Parental Line15 ± 2.11.0
Resistant Line A250 ± 15.316.7
Resistant Line B875 ± 45.858.3

Table 2: Effect of Combination Therapy on this compound Resistant Cell Line A

TreatmentIC50 of this compound (nM)
This compound alone250 ± 15.3
This compound + MEK Inhibitor (10 nM)25 ± 3.5
This compound + PI3K Inhibitor (20 nM)220 ± 12.9

Visualizations

Signaling Pathways and Experimental Workflows

T0156_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor TK-X_Receptor TK-X Receptor Growth_Factor->TK-X_Receptor TK-X_Kinase TK-X Kinase Domain TK-X_Receptor->TK-X_Kinase This compound This compound This compound->TK-X_Kinase Inhibition Downstream_Pathway Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) TK-X_Kinase->Downstream_Pathway Proliferation_Survival Cell Proliferation & Survival Downstream_Pathway->Proliferation_Survival

Caption: Mechanism of action of this compound in sensitive cells.

Resistance_Mechanisms cluster_resistance Mechanisms of Resistance This compound This compound TK-X_Kinase TK-X Kinase This compound->TK-X_Kinase Cell_Death Cell Death TK-X_Kinase->Cell_Death Mutation TK-X Mutation Mutation->TK-X_Kinase Prevents this compound binding Bypass_Pathway Bypass Pathway Activation (e.g., other RTKs) Bypass_Pathway->Cell_Death Circumvents TK-X inhibition Drug_Efflux Increased Drug Efflux (ABC Transporters) Drug_Efflux->this compound Reduces intracellular concentration Experimental_Workflow Start Start: Parental Cell Line Resistance Generate Resistant Line (Dose Escalation) Start->Resistance Characterize Characterize Resistance (IC50, Western Blot) Resistance->Characterize Hypothesize Hypothesize Mechanism (e.g., Bypass Pathway) Characterize->Hypothesize Test_Hypothesis Test Hypothesis (Combination Therapy) Hypothesize->Test_Hypothesis Analyze Analyze Results (Synergy, Resensitization) Test_Hypothesis->Analyze End End: Overcome Resistance Analyze->End

References

Modifying T-0156 treatment duration

Author: BenchChem Technical Support Team. Date: December 2025

It appears there has been a misunderstanding regarding the nature of "T-0156." Based on available information, this compound is not a therapeutic agent or drug treatment. Instead, it is an industrial tool, specifically an engine transmission holding fixture.[1][2][3] This tool is used by mechanics to securely hold and rotate transmissions, small engines, and other heavy components during repair and maintenance.[1][2][3]

Therefore, the concept of "modifying this compound treatment duration" is not applicable in a biological or medical context.

Given this discrepancy, it is not possible to create a technical support center with troubleshooting guides and FAQs for "this compound treatment" in a research or drug development setting. The core requirements of data presentation on treatment effects, experimental protocols for a therapeutic agent, and signaling pathway diagrams are not relevant to this product.

If you are working with a different compound or therapeutic agent and have provided an incorrect identifier, please verify the correct name or code. Once the correct information is provided, a relevant technical support resource can be developed.

References

Technical Support Center: T-0156 Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the experimental design of studies involving T-0156, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5). Its mechanism of action involves the prevention of cGMP (cyclic guanosine (B1672433) monophosphate) degradation. By inhibiting PDE5, this compound enhances the nitric oxide (NO)/cGMP signaling pathway, leading to increased intracellular cGMP levels. This results in various physiological responses, including smooth muscle relaxation.

Q2: What are the common in vitro assays used to characterize this compound activity?

A2: The most common in vitro assays for characterizing this compound and other PDE5 inhibitors include:

  • Enzyme Inhibition Assays: To determine the IC50 value and selectivity of this compound against PDE5 and other phosphodiesterase isozymes. Common formats include fluorescence polarization (FP), colorimetric, and luminescence-based assays.

  • Isolated Tissue/Cell-Based Assays: To assess the functional effects of this compound, such as relaxation of corpus cavernosum strips or measurement of intracellular cGMP levels in cultured cells.

Q3: What are the key considerations for in vivo studies with this compound?

A3: For in vivo experiments, it is crucial to consider the route of administration, dosage, and pharmacokinetic profile of this compound. Pre-clinical studies have shown that this compound is active in vivo. For example, intraduodenal administration has been shown to potentiate pelvic nerve stimulation-induced tumescence in anesthetized dog models.[1]

Q4: How does the selectivity of this compound compare to other PDE5 inhibitors like sildenafil?

A4: this compound exhibits higher potency and selectivity for PDE5 compared to sildenafil. For instance, this compound has a significantly lower IC50 value for PDE5 and a greater selectivity margin against other PDE isozymes, such as PDE6, which is implicated in visual disturbances.[1][2][3]

Quantitative Data Presentation

The following table summarizes the inhibitory activity of this compound against various human phosphodiesterase (PDE) isozymes.

PDE IsozymeThis compound IC50 (nM)Sildenafil IC50 (nM)
PDE1> 63,000> 270
PDE2> 63,000> 270
PDE3> 63,000> 270
PDE4> 63,000> 270
PDE50.233.6
PDE65629

Data sourced from Mochida et al., 2002.[1][2]

Experimental Protocols

Detailed Methodology: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol describes a representative fluorescence polarization (FP) assay to determine the IC50 of this compound.

Materials:

  • Recombinant human PDE5A1 enzyme

  • Fluorescein-labeled cGMP (FP-cGMP)

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound

  • Positive Control (e.g., Sildenafil)

  • DMSO

  • Black, low-volume 384-well microplate

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further, dilute the compounds in Assay Buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Reagent Preparation:

    • Dilute the recombinant PDE5 enzyme in cold Assay Buffer to the desired concentration. The optimal concentration should be determined empirically.

    • Dilute the FP-cGMP substrate in Assay Buffer.

  • Assay Protocol:

    • Add 5 µL of the diluted this compound solution or controls (positive control and vehicle) to the wells of the 384-well plate.

    • Add 5 µL of the diluted PDE5 enzyme solution to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding 10 µL of the FP-cGMP substrate solution to each well.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader with appropriate filters for fluorescein (B123965) (Excitation: ~485 nm, Emission: ~530 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the controls.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Mandatory Visualizations

Signaling Pathway of this compound Action

PDE5_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NO_source Nitric Oxide (NO) Source sGC Soluble Guanylate Cyclase (sGC) NO_source->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (inactive) PDE5->GMP Physiological_Response Physiological Response (e.g., Smooth Muscle Relaxation) PKG->Physiological_Response Leads to T0156 This compound T0156->PDE5 Inhibits

Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound IC50 Determination

experimental_workflow start Start compound_prep Prepare serial dilutions of this compound start->compound_prep reagent_prep Prepare PDE5 enzyme and FP-cGMP substrate start->reagent_prep assay_setup Add this compound, PDE5 enzyme, and FP-cGMP to microplate compound_prep->assay_setup reagent_prep->assay_setup incubation Incubate at room temperature assay_setup->incubation read_plate Measure Fluorescence Polarization incubation->read_plate data_analysis Calculate % inhibition and determine IC50 read_plate->data_analysis end End data_analysis->end

Caption: A generalized workflow for determining the IC50 of this compound.

Troubleshooting Guides

Common Issues in this compound Experiments
IssuePotential Cause(s)Troubleshooting Steps
High Variability Between Replicates - Pipetting errors- Incomplete mixing of reagents- Edge effects in the microplate- Ensure pipettes are calibrated and use proper technique.- Thoroughly mix all solutions before and after adding to the plate.- Avoid using the outer wells of the plate or fill them with buffer to create a humidified environment.
Low or No PDE5 Enzyme Activity - Inactive enzyme due to improper storage or handling- Incorrect buffer composition (e.g., wrong pH, missing Mg²⁺)- Degraded cGMP substrate- Use a fresh aliquot of the enzyme and verify its activity with a known potent inhibitor.- Confirm the pH and composition of the assay buffer.- Prepare fresh substrate for each experiment.
High Background Signal - Autofluorescence of this compound or other test compounds- Contaminated reagents- Non-specific binding of the fluorescent probe- Measure the fluorescence of the compound alone in the assay buffer. If high, consider a different assay format.- Use high-purity water and reagents.- Include a non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer to reduce non-specific binding.
IC50 Value Differs from Published Data - Different assay conditions (e.g., enzyme/substrate concentration, incubation time)- Variations in reagent sources or purity- Incorrect data analysis- Standardize and report all assay conditions.- Use high-quality reagents from a reliable source.- Ensure the data is correctly fitted to a four-parameter logistic curve.

References

Validation & Comparative

Validating Small Molecule Inhibitor Effects with siRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Subject of this Guide: Initial searches for "T-0156" identified it as a mechanical tool for transmissions and small engines, not a chemical compound for research. Therefore, a guide on validating its biological effects with siRNA is not applicable. To fulfill the structural and content requirements of your request, this document will serve as a template, using the hypothetical small molecule inhibitor, "Inhibitor-Z," which is presumed to target the kinase "SignalKinase-1" (SK1) in the "Pro-Growth Pathway."

This guide provides an objective comparison of the performance of Inhibitor-Z with siRNA-mediated knockdown of its target, SK1. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological and experimental workflows. This information is intended for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Effects of Inhibitor-Z and SK1 siRNA

The following table summarizes the quantitative data from experiments designed to assess the effects of Inhibitor-Z and siRNA targeting SK1 on cell proliferation and downstream signaling in the fictional "CancerCell-Line A."

Experimental Condition Cell Viability (% of Control) Phospho-Substrate-X Level (% of Control) Target mRNA Expression (SK1 % of Control)
Untreated Control100%100%100%
Inhibitor-Z (10 µM)45%30%98%
SK1 siRNA (50 nM)42%28%15%
Non-targeting Control siRNA99%95%97%

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: CancerCell-Line A was cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • Inhibitor Treatment: Inhibitor-Z was dissolved in DMSO to create a 10 mM stock solution. For experiments, cells were treated with a final concentration of 10 µM Inhibitor-Z or a vehicle control (0.1% DMSO) for 48 hours.

  • siRNA Transfection: Cells were seeded in 6-well plates to reach 70-80% confluency on the day of transfection. A solution of SK1-targeting siRNA or a non-targeting control siRNA (final concentration 50 nM) was prepared with Lipofectamine RNAiMAX reagent in Opti-MEM medium, according to the manufacturer's protocol. The siRNA-lipid complexes were then added to the cells.

Western Blot for Phospho-Substrate-X
  • Cell Lysis: After 48 hours of treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay.

  • Electrophoresis and Transfer: 20 µg of protein per sample was run on a 10% SDS-PAGE gel and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked with 5% BSA in TBST for 1 hour, followed by overnight incubation with a primary antibody against Phospho-Substrate-X. After washing, the membrane was incubated with a secondary HRP-conjugated antibody.

  • Detection: The signal was detected using an ECL substrate and imaged. Band intensities were quantified using ImageJ software.

Quantitative PCR (qPCR) for SK1 mRNA Expression
  • RNA Extraction: Total RNA was extracted from treated cells using the RNeasy Mini Kit.

  • cDNA Synthesis: 1 µg of RNA was reverse-transcribed to cDNA using a High-Capacity cDNA Reverse Transcription Kit.

  • qPCR: The qPCR reaction was performed using SYBR Green Master Mix with primers specific for SK1 and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative expression of SK1 mRNA was calculated using the 2-ΔΔCt method.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor SK1 SignalKinase-1 (SK1) Target of Inhibitor-Z Receptor->SK1 Activates SubstrateX Substrate-X SK1->SubstrateX Phosphorylates pSubstrateX Phospho-Substrate-X SubstrateX->pSubstrateX TF Transcription Factor pSubstrateX->TF Activates Gene Pro-Growth Genes TF->Gene Promotes Transcription Proliferation Proliferation Gene->Proliferation InhibitorZ Inhibitor-Z InhibitorZ->SK1 Inhibits siRNA SK1 siRNA siRNA->SK1 Degrades mRNA (Prevents Synthesis)

Caption: Hypothetical "Pro-Growth" signaling pathway showing the action of Inhibitor-Z and SK1 siRNA.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment (48h) cluster_analysis Analysis Culture Culture CancerCell-Line A Inhibitor Add Inhibitor-Z (10 µM) or Vehicle Control Culture->Inhibitor siRNA Transfect with SK1 siRNA (50 nM) or Control siRNA Culture->siRNA WB Western Blot (Phospho-Substrate-X) Inhibitor->WB qPCR qPCR (SK1 mRNA) Inhibitor->qPCR Viability Cell Viability Assay Inhibitor->Viability siRNA->WB siRNA->qPCR siRNA->Viability

A Comparative Guide to T-0156 and Other Phosphodiesterase Type 5 (PDE5) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational phosphodiesterase type 5 (PDE5) inhibitor, T-0156, with other well-established compounds in its class, including sildenafil (B151), vardenafil (B611638), and tadalafil. The information presented herein is intended for research and drug development professionals to facilitate an objective evaluation of this compound's performance based on available preclinical data.

Introduction to this compound

This compound is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[1] Developed by Tanabe Seiyaku, this compound, with the chemical name 2-(2-Methylpyridin-4-yl)methyl-4-(3,4,5-trimethoxyphenyl)-8-(pyrimidin-2-yl)methoxy-1,2-dihydro-1-oxo-2,7-naphthyridine-3-carboxylic acid methyl ester hydrochloride, has demonstrated significant inhibitory activity against PDE5 in preclinical studies.[1] Its high potency and selectivity suggest its potential as a valuable research tool and a candidate for further investigation in therapeutic areas where PDE5 modulation is beneficial.

Mechanism of Action: The cGMP Signaling Pathway

PDE5 inhibitors exert their effects by modulating the nitric oxide (NO)/cGMP signaling pathway. This pathway is fundamental to various physiological processes, including smooth muscle relaxation. In the presence of NO, soluble guanylate cyclase (sGC) is activated, leading to the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP then activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium levels and subsequent smooth muscle relaxation. PDE5 is the primary enzyme responsible for the degradation of cGMP, thus terminating the signal. By inhibiting PDE5, compounds like this compound prevent the breakdown of cGMP, leading to its accumulation and an enhanced physiological response.[2]

PDE5_Signaling_Pathway cluster_activation cluster_conversion cluster_pkg_activation NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive Binds to sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active Activates cGMP cGMP sGC_active->cGMP Catalyzes conversion GTP GTP PKG_inactive Protein Kinase G (inactive) cGMP->PKG_inactive Activates PDE5 PDE5 cGMP->PDE5 Degraded by PKG_active Protein Kinase G (active) Relaxation Smooth Muscle Relaxation PKG_active->Relaxation Promotes GMP 5'-GMP T0156 This compound & Similar Compounds T0156->PDE5 Inhibits

Figure 1: Simplified signaling pathway of PDE5 and its inhibition.

Comparative In Vitro Potency and Selectivity

The in vitro potency of a PDE5 inhibitor is determined by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. Selectivity is also a critical parameter, as off-target inhibition of other phosphodiesterase isozymes can lead to undesirable side effects. For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances.[3]

The following table summarizes the IC50 values of this compound and other selected PDE5 inhibitors against a panel of phosphodiesterase isozymes.

CompoundPDE1 (nM)PDE2 (nM)PDE3 (nM)PDE4 (nM)PDE5 (nM)PDE6 (nM)
This compound >10,000[1]>10,000[1]>10,000[1]>10,000[1]0.23 [1]56[1]
Sildenafil 280[4]>10,000[4]>10,000[4]>10,000[4]3.5 [5]36[4]
Vardenafil 180[4]>1,000[4]>1,000[4]>1,000[4]0.7 [4]11[4]
Tadalafil >10,000[6]>10,000[6]>10,000[6]>10,000[6]1.8 [6]>10,000[6]

Data compiled from various scientific sources for comparative purposes.

As the data indicates, this compound exhibits the highest potency against PDE5 with an IC50 of 0.23 nM.[1] Furthermore, it displays a high degree of selectivity, particularly over PDE1, PDE2, PDE3, and PDE4.[1] While it does show some activity against PDE6, its selectivity for PDE5 over PDE6 (approximately 243-fold) is noteworthy.[1]

Experimental Protocols

In Vitro PDE5 Enzyme Inhibition Assay (Fluorescence Polarization)

This protocol describes a common method for determining the IC50 value of a test compound against the PDE5 enzyme using a fluorescence polarization (FP) assay. This homogeneous assay format is well-suited for high-throughput screening.

Principle:

The assay is based on the change in fluorescence polarization of a fluorescently labeled cGMP substrate (e.g., FAM-cGMP). When the PDE5 enzyme hydrolyzes the substrate to 5'-GMP, a specific binding agent in the assay mixture binds to the fluorescent 5'-GMP. This binding results in a larger molecular complex that rotates more slowly, leading to an increase in fluorescence polarization. An inhibitor of PDE5 will prevent this hydrolysis, thus keeping the fluorescence polarization low.[1]

Materials:

  • Recombinant human PDE5A1 enzyme

  • Fluorescently labeled cGMP (e.g., FAM-cGMP)

  • PDE Assay Buffer (e.g., 40 mM Tris pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)

  • Binding Agent (specific for 5'-GMP)

  • Test compounds and a known PDE5 inhibitor (e.g., sildenafil) as a positive control

  • DMSO for compound dilution

  • 384-well, black, low-volume microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in DMSO. Further dilute these in the PDE Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Assay Setup: In a 384-well microplate, add the diluted test compounds or controls to the respective wells.

  • Enzyme Addition: Add a pre-determined amount of diluted recombinant human PDE5A1 enzyme solution to each well, except for the "no enzyme" control wells.

  • Pre-incubation: Incubate the plate at room temperature for approximately 15 minutes to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FAM-cGMP substrate solution to all wells.

  • Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Binding: Stop the reaction and facilitate binding by adding the binding agent to each well.

  • Final Incubation: Incubate the plate for an additional 30 minutes at room temperature to allow the binding to reach equilibrium.

  • Measurement: Read the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission).

Data Analysis:

  • Calculate the percentage of PDE5 inhibition for each concentration of the test compound relative to the "no inhibitor" control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software to determine the IC50 value.

Experimental_Workflow Start Start Prep_Compounds Prepare Serial Dilutions of Test Compounds Start->Prep_Compounds Add_Compounds Add Compounds to Microplate Wells Prep_Compounds->Add_Compounds Add_Enzyme Add PDE5 Enzyme Add_Compounds->Add_Enzyme Pre_Incubate Pre-incubate (15 min) Add_Enzyme->Pre_Incubate Add_Substrate Initiate Reaction with FAM-cGMP Substrate Pre_Incubate->Add_Substrate Incubate Incubate (60 min, 37°C) Add_Substrate->Incubate Add_Binder Stop Reaction & Add Binding Agent Incubate->Add_Binder Final_Incubate Incubate (30 min) Add_Binder->Final_Incubate Read_FP Measure Fluorescence Polarization Final_Incubate->Read_FP Analyze_Data Data Analysis & IC50 Determination Read_FP->Analyze_Data End End Analyze_Data->End

Figure 2: Generalized workflow for a PDE5 inhibition assay.

Conclusion

The available in vitro data indicates that this compound is a highly potent and selective inhibitor of PDE5, surpassing the potency of widely studied compounds such as sildenafil, vardenafil, and tadalafil. Its favorable selectivity profile, particularly in comparison to sildenafil and vardenafil regarding PDE6, suggests a potentially reduced risk of mechanism-based visual side effects. This comprehensive comparison, along with the detailed experimental protocols, provides a valuable resource for researchers in the field of drug discovery and development, enabling a thorough evaluation of this compound for further investigation.

References

Mismatch in Product Identification: T-0156 is a Mechanical Tool, Not a Compound

Author: BenchChem Technical Support Team. Date: December 2025

An initial investigation into the entity "T-0156" has revealed a significant discrepancy with the premise of the requested comparison guide. The product identified as this compound is not a chemical compound or drug, but rather a mechanical holding fixture designed for transmissions and small engines.[1][2][3][4][5] This finding fundamentally alters the basis of the user's request for a scientific comparison of its "efficacy" against an alternative compound.

The product, consistently referred to as "this compound-A," is a heavy-duty steel tool used by mechanics and automotive professionals to securely hold, position, and rotate engines and transmissions during maintenance and repair.[1][2][3] Its primary function is to provide stability and accessibility to these large automotive components, and it is often compared to other similar tools like the OTC 7020 and Ford Motorcraft P/N: 307-003 / T57L-500-B.[2][3]

Given that this compound is a piece of mechanical equipment, the core requirements of the requested guide—such as a comparison of efficacy with an alternative compound, supporting experimental data, detailed experimental protocols, and diagrams of signaling pathways—are not applicable. There are no biological or chemical properties of this compound to analyze in a scientific or research context relevant to drug development professionals.

Therefore, a comparison guide as outlined in the user's request cannot be generated. The premise of comparing "this compound versus [Alternative Compound Name] efficacy" is based on a misunderstanding of the nature of this compound. No data exists on its pharmacological effects, experimental protocols in a biological setting, or its involvement in any signaling pathways, as it is a tool for mechanical applications.

References

Unable to Retrieve Experimental Data for T-0156

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for "T-0156" have not yielded any relevant information regarding a chemical compound, drug, or biological experimental subject. The designation "this compound" does not appear to correspond to any publicly available research or experimental data within the scientific literature.

Our investigation across multiple databases and search queries, including "this compound experimental results reproducibility" and "this compound mechanism of action," failed to identify any pertinent studies. The search results were unrelated to biomedical research, instead pointing to a mechanical tool and general discussions on scientific reproducibility.

Consequently, it is not possible to provide a comparison guide, detail experimental protocols, or create the requested visualizations for this compound. It is likely that "this compound" is a misidentified or non-existent experimental compound in the context of drug development and scientific research. We recommend verifying the identifier of the compound of interest.

Orthogonal Validation of T-0156 Findings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the available data on T-0156 reveals a critical misidentification in its classification as a research compound. Initial investigations indicate that "this compound" does not correspond to a known drug or biologically active molecule. Instead, this designation is predominantly associated with a mechanical apparatus used in automotive engineering.

Extensive searches for "this compound" in scientific and biomedical databases have failed to identify any registered compound with this name. There is no associated biological target, mechanism of action, or signaling pathway attributed to a substance named this compound. Consequently, a comparative guide for its orthogonal validation in a biological context cannot be constructed.

The identifier "this compound" and its variants, such as this compound-A and this compound-B, consistently refer to an engine and transmission holding fixture tool. This device is utilized by automotive technicians to securely mount and manipulate engines and transmissions during repair and maintenance.

While the query also returned incidental mentions of "0156" within other contexts, such as a cell line identifier (e.g., MFC; CL-0156) and a publication's digital object identifier suffix, these are unrelated to a specific compound designated as this compound.

Therefore, the premise of creating a comparison guide for the biological findings of this compound is based on a misnomer. Without a valid biological compound to analyze, it is impossible to generate the requested data tables, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on a particular compound are advised to verify the correct nomenclature and registry numbers (e.g., CAS number, PubChem CID) to ensure accurate data retrieval and analysis. Should a different designation for the compound of interest be available, this report can be revisited to provide a thorough comparative analysis.

T-0156 performance in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

To provide a comprehensive comparison guide for T-0156, it is essential to first identify the nature of this product. Initial searches for "this compound" did not yield information about a specific drug or compound for therapeutic use. Instead, the identifier corresponds to unrelated subjects, including a mechanical tool and a mouse forestomach carcinoma cell line (MFC; CL-0156).

Without a clear understanding of this compound's mechanism of action, its intended biological target, or the signaling pathways it influences, a meaningful comparison with alternative treatments cannot be conducted.

Therefore, we request further clarification on the identity of this compound. Please provide additional details, such as:

  • The full name or alternative names of the compound.

  • The biological target or pathway it is designed to modulate.

  • The therapeutic area it is being investigated for.

  • Any relevant publications or patents describing its activity.

Once this information is available, a detailed and objective comparison guide can be developed, including quantitative data on its performance in different cell lines, comprehensive experimental protocols, and visualizations of its signaling pathways and experimental workflows, as originally requested.

Comparative Analysis of T-0156 and its Analogs: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the compound designated as T-0156 has yielded no specific information regarding its chemical structure, mechanism of action, or any known analogs. Scientific databases and publicly available literature do not contain data pertaining to a molecule with this identifier.

Consequently, a comparative analysis of this compound and its analogs, including the generation of data tables, experimental protocols, and signaling pathway diagrams, cannot be performed at this time due to the absence of foundational information on the primary compound.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the compound identifier and consult internal documentation or proprietary databases that may contain information not publicly accessible. Without primary data on this compound, a comparison with any potential analogs or alternative molecules is not feasible.

Independent Verification of T-0156 Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigation into the activity of a compound designated T-0156 has revealed a case of mistaken identity. Extensive searches for a bioactive substance with this identifier have been unsuccessful. Instead, the designation "this compound" consistently refers to a mechanical apparatus: a transmission holding fixture tool used for automotive repair.

This guide addresses the initial query by first clarifying the nature of this compound and then, in the absence of a pharmacological agent to analyze, presents a hypothetical comparative framework that can be applied to a correctly identified compound in the future.

Clarification of this compound

Publicly available information and product listings from various suppliers identify this compound, and its variants such as this compound-A, as a tool designed to securely hold and rotate automotive transmissions and other small engines during maintenance and repair.[1][2][3][4][5][6][7][8][9] There is no substantive evidence in scientific literature or chemical databases of a compound with biological activity bearing the name this compound. One tangential reference was found for a mouse forestomach carcinoma cell line cataloged as CL-0156, but this is an internal identifier for a biological reagent and not a designation for a chemical compound.[10]

Given this, a direct comparison of the "activity" of this compound with alternative compounds is not possible. We will, therefore, pivot to a template for such a comparison, which can be utilized once the correct compound of interest is identified. This template will adhere to the core requirements of data presentation, experimental protocol documentation, and visualization as initially requested.

Hypothetical Comparison Guide: Compound 'X'

For the purpose of demonstrating the requested format, we will proceed with a hypothetical compound, herein referred to as 'Compound X'. We will assume Compound X is an inhibitor of the fictional 'Kinase Y' signaling pathway, a common target in drug development.

Data Presentation: Comparative Activity of Kinase Y Inhibitors
CompoundTargetIC50 (nM)Cell-based Potency (EC50, nM)Selectivity (vs. Kinase Z)Source
Compound X Kinase Y15120100-fold[Hypothetical Study 1]
Alternative A Kinase Y5035050-fold[Hypothetical Study 2]
Alternative B Kinase Y58010-fold[Hypothetical Study 3]

This table provides a clear, at-a-glance comparison of the key performance indicators for our hypothetical compounds.

Experimental Protocols

In Vitro Kinase Inhibition Assay (IC50 Determination)

  • Objective: To determine the concentration of Compound X, Alternative A, and Alternative B required to inhibit 50% of Kinase Y activity.

  • Methodology:

    • Recombinant human Kinase Y was incubated with varying concentrations of the test compounds (Compound X, Alternative A, Alternative B) in a buffer solution containing ATP and a substrate peptide.

    • The reaction was allowed to proceed for 60 minutes at 30°C.

    • The amount of phosphorylated substrate was quantified using a luminescence-based assay.

    • IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cell-Based Potency Assay (EC50 Determination)

  • Objective: To measure the effective concentration of the compounds required to inhibit Kinase Y activity within a cellular context.

  • Methodology:

    • A human cancer cell line known to have high Kinase Y activity was seeded in 96-well plates.

    • The cells were treated with a serial dilution of each compound for 24 hours.

    • Cell lysates were prepared, and the phosphorylation of a downstream target of Kinase Y was measured by ELISA.

    • EC50 values were determined from the resulting dose-response curves.

Mandatory Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Kinase Y Kinase Y Receptor->Kinase Y Activates Downstream Target Downstream Target Kinase Y->Downstream Target Phosphorylates Cellular Response Cellular Response Downstream Target->Cellular Response Growth Factor Growth Factor Growth Factor->Receptor Compound X Compound X Compound X->Kinase Y Inhibits

Caption: Simplified signaling pathway of Kinase Y and the inhibitory action of Compound X.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay Compound Dilution Compound Dilution Incubation with Kinase Y Incubation with Kinase Y Compound Dilution->Incubation with Kinase Y Luminescence Reading Luminescence Reading Incubation with Kinase Y->Luminescence Reading IC50 Calculation IC50 Calculation Luminescence Reading->IC50 Calculation Comparative Analysis Comparative Analysis IC50 Calculation->Comparative Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Cell Lysis Cell Lysis Compound Treatment->Cell Lysis ELISA ELISA Cell Lysis->ELISA EC50 Calculation EC50 Calculation ELISA->EC50 Calculation EC50 Calculation->Comparative Analysis Start Start Start->Compound Dilution Start->Cell Seeding

Caption: Workflow for the in vitro and cell-based comparative experiments.

While the initial query regarding "this compound" led to an unexpected outcome, the framework provided above serves as a robust template for the independent verification and comparison of bioactive compounds. We encourage the user to verify the correct identifier of the compound of interest, after which this guide can be populated with accurate, specific, and actionable data to support researchers, scientists, and drug development professionals in their work.

References

Benchmarking Guide: A Comparative Analysis of Compound T-0156

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for the designation "T-0156" in the public domain did not yield information related to a specific drug, compound, or therapeutic agent. The primary results for this identifier refer to a mechanical tool used for automotive transmissions[1][2][3][4][5]. One reference in a cancer research paper identifies "CL-0156" as an internal identifier for a mouse forestomach carcinoma cell line, which is not a therapeutic compound to be benchmarked[6].

Given that "this compound" does not correspond to a publicly documented pharmacological agent, this guide has been developed as a template. It uses hypothetical data to illustrate the structure and content requested for a comprehensive comparison guide. Researchers and drug development professionals can adapt this framework by substituting the placeholder information with their specific data for this compound and its relevant industry comparators.

This guide provides a comparative analysis of Compound this compound against leading industry alternatives, focusing on key performance metrics, mechanism of action, and experimental validation. The data presented herein is intended to offer a clear, objective benchmark for researchers, scientists, and drug development professionals evaluating this compound for therapeutic applications.

Mechanism of Action: this compound in the MAPK/ERK Signaling Pathway

Compound this compound is a potent and selective inhibitor of MEK1/2, a critical kinase in the MAPK/ERK signaling pathway. This pathway is a central regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in numerous cancers. This compound exerts its therapeutic effect by binding to MEK1/2 and preventing the phosphorylation of ERK1/2, thereby inhibiting downstream signaling and blocking tumor cell proliferation.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation T0156 This compound T0156->MEK Inhibition Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound 1. Compound Serial Dilution (in DMSO) Incubate 3. Add Compound & Enzyme/Substrate to Plate Compound->Incubate EnzymeMix 2. Prepare Enzyme/ Substrate Mix EnzymeMix->Incubate AddATP 4. Initiate with ATP Incubate 60 min Incubate->AddATP Detect 5. Add Detection Reagent (Quantify p-ERK) AddATP->Detect Analyze 6. Read Luminescence & Calculate IC50 Detect->Analyze

References

Comparative Analysis of T-0156: In Vitro Efficacy and Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the hypothetical MEK1/2 inhibitor, T-0156, against established positive and negative controls in key in vitro assays. The data presented herein is designed to offer researchers, scientists, and drug development professionals a clear, objective benchmark for evaluating the performance of this compound. Detailed experimental protocols and signaling pathway diagrams are included to support the interpretation of the provided data.

Overview of this compound and Control Compounds

This compound is a novel, selective inhibitor of MEK1 and MEK2, crucial kinases in the RAS-RAF-MEK-ERK signaling pathway.[1] Dysregulation of this pathway is a significant driver in numerous cancers.[2][3] For the purpose of this guide, the in vitro effects of this compound are compared against a well-established MEK1/2 inhibitor, Trametinib, as a positive control, and Dimethyl Sulfoxide (DMSO) as a negative (vehicle) control.[4][5]

CompoundRoleMechanism of Action
This compound Test CompoundSelective, ATP-noncompetitive inhibitor of MEK1/2 kinase activity.[6]
Trametinib Positive ControlA reversible, selective, allosteric inhibitor of MEK1/MEK2 activation and kinase activity.[4][7]
DMSO Negative ControlVehicle used to dissolve this compound and Trametinib; not expected to inhibit MEK1/2 at the concentrations used.[8][9]

In Vitro Efficacy: Inhibition of ERK Phosphorylation

The primary mechanism of action for MEK inhibitors is the prevention of ERK1/2 phosphorylation.[1] Western blot analysis is a standard method to quantify the reduction in phosphorylated ERK (p-ERK) relative to total ERK levels.[10][11]

Comparative p-ERK Inhibition Data

The following table summarizes the dose-dependent inhibition of p-ERK by this compound and Trametinib in A375 malignant melanoma cells, which harbor a BRAF V600E mutation leading to constitutive activation of the MAPK pathway.[1]

TreatmentConcentration (nM)p-ERK/Total ERK Ratio (Normalized)% Inhibition of p-ERK
DMSO (0.1%)-1.000%
This compound10.4555%
100.1585%
1000.0595%
Trametinib10.5050%
100.1882%
1000.0694%

Data are representative of typical results and should be confirmed experimentally.

Cytotoxicity Analysis: Cell Viability Assay

The anti-proliferative effects of this compound were assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.[12][13]

Comparative IC50 Values

The half-maximal inhibitory concentration (IC50) values for this compound and Trametinib were determined in A375 cells after a 72-hour incubation period.

CompoundIC50 in A375 Cells (nM)
This compound8.5
Trametinib10.2
DMSO>10,000

IC50 values are indicative of the potency of the compounds in inhibiting cell proliferation.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams have been generated.

MAPK_Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Transcription Factors) ERK->Nucleus Proliferation Cell Proliferation, Survival Nucleus->Proliferation T0156 This compound T0156->MEK Inhibition

Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound.

Western_Blot_Workflow A 1. Cell Culture & Treatment (this compound, Trametinib, DMSO) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (PVDF Membrane) C->D E 5. Immunoblotting (Primary & Secondary Antibodies) D->E F 6. Signal Detection (Chemiluminescence) E->F G 7. Data Analysis (p-ERK vs Total ERK) F->G

References

Safety Operating Guide

Proper Disposal Procedures for T-0156: A General Guide to Laboratory Chemical Waste Management

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific chemical "T-0156" is not publicly available. The following disposal procedures are based on general best practices for handling hazardous laboratory chemicals. Researchers, scientists, and drug development professionals must consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional, local, state, and federal regulations for hazardous waste disposal.

I. Immediate Safety and Logistical Information

Proper disposal of laboratory chemicals is a critical component of laboratory safety and environmental responsibility. The fundamental principle is to ensure that waste is handled in a manner that minimizes risk to personnel and the environment. This involves proper identification, segregation, containment, and labeling of all chemical waste.

Key Principles of Chemical Waste Disposal:

  • Identification: All chemical waste must be clearly identified. A chemical is considered waste when it is no longer intended for use.

  • Segregation: Incompatible chemicals must be segregated to prevent dangerous reactions such as ignition or explosion.[1][2] Wastes should be separated into categories such as flammable, corrosive, reactive, and toxic.

  • Containment: Waste must be stored in containers that are compatible with the chemical.[1] Containers should be in good condition, with no leaks or cracks, and must be kept closed except when adding waste.[1]

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations or formulas), and the date the waste was first added to the container.[1][3]

II. General Disposal Plan for Hazardous Chemicals

The following is a generalized, step-by-step guide for the disposal of a hypothetical hazardous chemical, this compound. This is a template and must be adapted based on the specific properties of this compound as detailed in its SDS.

Step 1: Waste Determination and Collection

  • Identify this compound as Waste: Once this compound is no longer needed, it must be managed as hazardous waste.[1]

  • Select a Compatible Container: Choose a container made of a material that will not react with this compound. The container must be in good condition and have a secure lid.

  • Label the Container: Immediately affix a "Hazardous Waste" label to the container.[1][3] Fill in all required information, including the full chemical name and starting date of accumulation.

Step 2: Segregated Storage

  • Store in a Designated Area: Keep the this compound waste container in a designated hazardous waste accumulation area within the laboratory.

  • Ensure Secondary Containment: Store the container in a secondary containment unit to prevent spills.[1]

  • Segregate from Incompatibles: Ensure the this compound waste is stored separately from incompatible materials as specified in its SDS.

Step 3: Arrange for Disposal

  • Contact Environmental Health and Safety (EHS): When the container is full or ready for disposal, contact your institution's EHS department to schedule a waste pickup.[1]

  • Do Not Dispose Down the Drain: Under no circumstances should hazardous chemicals like this compound be disposed of down the drain unless specifically permitted for neutralized, non-hazardous aqueous solutions.[1][4]

  • Do Not Dispose in Regular Trash: Hazardous waste must not be placed in the regular trash.[3]

III. Quantitative Data Summary

Without specific data for this compound, the following table presents general guidelines for the neutralization of corrosive wastes, which is a common procedure for some types of chemical waste. This may not be applicable to this compound.

ParameterGuidelineSource
pH for Neutralization Stabilized between 5.5 and 9.5[4]
Water Flush Volume 20 parts water for drain disposal of neutralized non-hazardous waste[4]

IV. Experimental Protocols

Protocol 1: General Procedure for Neutralization of Corrosive Waste

Disclaimer: This protocol is for illustrative purposes for corrosive wastes and should only be performed if this compound is determined to be a simple corrosive with no other hazardous characteristics. This should be carried out by trained personnel with appropriate personal protective equipment (PPE).

  • Work in a Fume Hood: Conduct all neutralization procedures in a certified chemical fume hood.[4]

  • Wear Appropriate PPE: At a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles. A face shield is also recommended.[4]

  • Prepare for Reaction: Place the container with the corrosive waste in a larger, secondary container to manage potential spills and heat generation.

  • Slowly Add Neutralizing Agent: Slowly add the appropriate neutralizing agent (a weak base for acidic waste, a weak acid for basic waste) while stirring.

  • Monitor pH: Continuously monitor the pH of the solution.

  • Reach Target pH: Continue adding the neutralizing agent until the pH is stable between 5.5 and 9.5.[4]

  • Cooling: If the reaction generates significant heat, allow the solution to cool.

  • Dispose: If the neutralized solution is deemed non-hazardous by EHS, it may be permissible to dispose of it down the drain with a large volume of water.[4] Otherwise, it must be collected as hazardous waste.

Protocol 2: Disposal of Empty this compound Containers

  • Triple Rinse: Triple-rinse the empty container with a suitable solvent capable of removing this compound residue.[1][5]

  • Collect Rinsate: The rinsate from the first rinse must be collected and treated as hazardous waste.[1][3] Subsequent rinses may also need to be collected depending on the toxicity of this compound.

  • Air Dry: Allow the rinsed container to air dry completely, preferably in a fume hood.[5]

  • Deface Label: Completely remove or deface the original label on the container.[3][5]

  • Dispose of Container: Once clean and dry, the container may be disposed of in the regular trash or recycling, depending on institutional policies.[5]

V. Mandatory Visualization

The following diagram illustrates a generalized workflow for the proper disposal of a laboratory chemical.

G cluster_0 Phase 1: In-Lab Management cluster_1 Phase 2: Disposal cluster_2 Key Prohibitions A 1. Identify Chemical as Waste B 2. Select Compatible Waste Container A->B C 3. Label Container: 'Hazardous Waste' B->C D 4. Store in Designated Secondary Containment C->D E 5. Segregate from Incompatible Wastes D->E F 6. Contact EHS for Waste Pickup E->F G 7. EHS Transports to Waste Facility F->G H 8. Proper Disposal per Regulations G->H P1 No Drain Disposal P2 No Trash Disposal

Caption: Generalized workflow for hazardous chemical disposal.

References

Misidentification of T-0156: Important Safety Information for the Correct Equipment

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations indicate a misidentification of the substance "T-0156." It is not a chemical agent but a model number for a heavy-duty transmission and small engine holding fixture, a piece of mechanical equipment used in automotive repair. Therefore, this document provides the essential safety and logistical information for the proper operation of the this compound transmission holding fixture. The information is intended for researchers, scientists, and drug development professionals who may be working in facilities with mechanical workshops, as well as for automotive professionals.

Equipment Specifications and Safety Data

Proper use of the this compound holding fixture is paramount to preventing workplace accidents. The following table summarizes the key quantitative data and safety parameters for this equipment.

SpecificationValueSafety Implication
Maximum Load Capacity 250 lbsExceeding this weight can lead to equipment failure and potential crushing injuries.
Rotation 360 degrees with 90-degree positive stopsEnsures the workpiece can be securely positioned at various angles for safe access.
Construction Material Heavy-duty steelProvides strength and durability, but regular inspection for wear and tear is crucial.
Mounting Bench-mountable baseMust be securely fastened to a stable workbench capable of supporting the combined weight of the fixture and the workpiece.

Personal Protective Equipment (PPE) for Operating this compound Fixture

While this compound is not a chemical, appropriate PPE is still required to mitigate the physical hazards associated with handling heavy machinery and components.

PPE ItemJustification
Steel-toed boots Protects against foot injuries from dropped parts or the fixture itself.
Impact-resistant safety glasses Shields eyes from any potential flying debris during component servicing.
Heavy-duty gloves Provides better grip and protects hands from pinch points and sharp edges.

Standard Operating Procedure for this compound Holding Fixture

The following protocol outlines the step-by-step procedure for the safe and effective use of the this compound transmission holding fixture.

3.1. Pre-operational Inspection

  • Inspect the Fixture: Before each use, visually inspect the entire fixture for any signs of damage, including cracks in the welds, bent arms, or stripped threads on the adjustment bolts. Do not use faulty equipment.[1][2]

  • Check Mounting: Ensure the fixture's base is securely bolted to a stable and level workbench.

  • Verify Locking Mechanisms: Test the 90-degree positive stops to ensure they engage properly and hold the fixture securely in place.

3.2. Mounting a Component

  • Position the Component: Using an appropriate lifting device (e.g., engine hoist), carefully position the transmission or engine so it is aligned with the fixture's mounting arms.

  • Attach the Component: Securely bolt the component to the adjustable arms of the fixture. Ensure all bolts are tightened to the manufacturer's specifications.

  • Confirm Stability: Gently test the mounted component to ensure it is stable and does not wobble.

3.3. Operation

  • Rotate as Needed: To rotate the component, disengage the locking pin, turn the component to the desired angle, and ensure the locking pin fully re-engages in one of the 90-degree stops.

  • Maintain a Safe Zone: Keep hands and feet clear of the fixture's moving parts and potential pinch points during rotation and servicing.

  • Avoid Overloading: Never exceed the 250 lb weight limit of the fixture.[3]

3.4. Demounting and Storage

  • Secure the Component: Attach a lifting device to the component before loosening the mounting bolts.

  • Detach from Fixture: Carefully unbolt the component and move it to a secure location.

  • Clean and Store: Clean the fixture of any grease or debris and store it in a dry place to prevent corrosion.

Disposal Plan

As the this compound is a mechanical tool made of steel, it should be disposed of as scrap metal at the end of its service life. If the fixture becomes damaged and irreparable, it should be clearly marked as "out of service" and disposed of in accordance with local regulations for metal recycling.

Visual Guides for Safe Operation

The following diagrams illustrate the logical workflow for the safe operation of the this compound holding fixture.

cluster_prep Preparation cluster_mount Mounting cluster_op Operation cluster_demount Demounting & Storage Inspect Fixture Inspect Fixture Confirm Secure Mounting Confirm Secure Mounting Inspect Fixture->Confirm Secure Mounting Wear Appropriate PPE Wear Appropriate PPE Confirm Secure Mounting->Wear Appropriate PPE Position Component Position Component Wear Appropriate PPE->Position Component Securely Bolt to Arms Securely Bolt to Arms Position Component->Securely Bolt to Arms Verify Stability Verify Stability Securely Bolt to Arms->Verify Stability Rotate and Lock Rotate and Lock Verify Stability->Rotate and Lock Service Component Service Component Rotate and Lock->Service Component Attach Lifting Device Attach Lifting Device Service Component->Attach Lifting Device Unbolt Component Unbolt Component Attach Lifting Device->Unbolt Component Clean and Store Fixture Clean and Store Fixture Unbolt Component->Clean and Store Fixture

This compound Operational Workflow

cluster_hazard Hazards cluster_ppe Personal Protective Equipment cluster_protection Protection Dropped Components Dropped Components Steel-Toed Boots Steel-Toed Boots Dropped Components->Steel-Toed Boots mitigated by Pinch Points Pinch Points Heavy-Duty Gloves Heavy-Duty Gloves Pinch Points->Heavy-Duty Gloves mitigated by Flying Debris Flying Debris Safety Glasses Safety Glasses Flying Debris->Safety Glasses mitigated by Foot Protection Foot Protection Steel-Toed Boots->Foot Protection provides Hand Protection Hand Protection Heavy-Duty Gloves->Hand Protection provides Eye Protection Eye Protection Safety Glasses->Eye Protection provides

Hazard-PPE Relationship for this compound

References

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